Copper Monohydride
Description
Structure
2D Structure
Properties
IUPAC Name |
copper monohydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFLDSOAQUJVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CuH] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13517-00-5 | |
| Record name | Copper hydride (CuH) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13517-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Theoretical and Computational Investigations of Copper Monohydride
Electronic Structure Elucidation
The electronic structure of copper monohydride (CuH) has been a subject of extensive theoretical and computational investigation, aiming to accurately describe its bonding, spectroscopic properties, and reactivity. Various advanced computational methodologies have been employed to unravel the complexities arising from electron correlation and relativistic effects inherent in this simple, yet challenging, molecule.
Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, have been fundamental in characterizing the electronic ground state of CuH. Early investigations and subsequent benchmark studies have utilized methods such as the self-consistent field Hartree–Fock (SCF-HF) level and second-order Møller–Plesset (MP2) perturbation theory to account for electron correlation. sci-hub.staip.org
These methods have been applied to calculate key molecular properties, including equilibrium bond lengths (Re), dissociation energies (De), and harmonic vibrational frequencies (ωe). sci-hub.staip.org At the non-relativistic SCF-HF level, calculations typically yield a bond length that is longer and a dissociation energy that is smaller than experimental values, highlighting the necessity of including electron correlation. The inclusion of electron correlation via MP2 generally improves these predictions, leading to a shorter bond length and a higher dissociation energy, bringing the theoretical values closer to experimental observations. sci-hub.staip.org These foundational studies demonstrate that a proper description of electron correlation is crucial for accurately modeling the properties of CuH. sci-hub.st
| Method | Property | Calculated Value | Reference |
|---|---|---|---|
| Non-Relativistic (NR) | Re (Å) | 1.590 | sci-hub.st |
| De (eV) | 0.89 | sci-hub.st | |
| ωe (cm-1) | 1588 | sci-hub.st | |
| NR + MP2 (Valence Correlation) | Re (Å) | 1.492 | sci-hub.st |
| De (eV) | 2.34 | sci-hub.st | |
| ωe (cm-1) | 1874 | sci-hub.st | |
| NR + MP2 (All-Electron Correlation) | Re (Å) | 1.488 | sci-hub.st |
| De (eV) | 2.48 | sci-hub.st | |
| ωe (cm-1) | 1887 | sci-hub.st |
Density Functional Theory (DFT) has become a popular and versatile method for investigating the electronic structure of molecules like CuH due to its favorable balance of computational cost and accuracy. wikipedia.orgmpg.de Studies have evaluated various DFT functionals to determine their efficacy in predicting the physicochemical properties of copper-containing molecules. acs.org
For CuH, methods such as SVWN, BLYP, BPW91, and the hybrid functionals B3LYP and B3PW91 have been tested, often in conjunction with basis sets like LANL2DZ. acs.org The results show that DFT-based methods, particularly when paired with the LANL2DZ basis set, produce molecular geometries, vibrational frequencies, and dissociation energies that are significantly closer to experimental values than those from traditional MP2 methods. acs.org This suggests that DFT can effectively capture the essential physics of the Cu-H bond. acs.org
| Method | Re (Å) | ωe (cm-1) | De (eV) |
|---|---|---|---|
| SVWN | 1.492 | 1879 | 2.78 |
| BLYP | 1.505 | 1840 | 2.51 |
| BPW91 | 1.492 | 1878 | 2.75 |
| B3LYP | 1.494 | 1869 | 2.50 |
| B3PW91 | 1.486 | 1901 | 2.62 |
| Experimental | 1.463 | 1941 | 2.85 |
For molecules containing heavy atoms like copper, relativistic effects become significant and must be considered for accurate predictions. uba.ar Relativistic effective core potentials (RECPs), also known as pseudopotentials, are a computationally efficient way to incorporate these effects. sci-hub.stnasa.gov RECPs replace the chemically inert core electrons with a potential, reducing the number of electrons treated explicitly. sci-hub.stnasa.gov
Comparative studies on CuH have evaluated the performance of RECPs against all-electron methods, such as those using the spin-free Douglas–Kroll (DK) transformed Dirac Hamiltonian and the full Dirac-Hartree-Fock (DHF) method. sci-hub.staip.org These studies find that both relativity and electron correlation tend to decrease the bond length and increase the dissociation energy and harmonic frequency. aip.orgnasa.gov The results demonstrate that RECPs, when used with a suitable basis set, provide a reliable and good approximation of the more computationally expensive all-electron relativistic methods. sci-hub.staip.orgnasa.gov
| Method | Re (Å) | De (eV) | ωe (cm-1) |
|---|---|---|---|
| Non-Relativistic (NR) + MP2 | 1.488 | 2.48 | 1887 |
| RECP + MP2 | 1.464 | 2.67 | 1950 |
| Douglas-Kroll (DK) + MP2 | 1.461 | 2.67 | 1961 |
| Dirac-Hartree-Fock (DHF) + MP2 | 1.461 | 2.70 | 1964 |
| Experimental | 1.463 | 2.85 | 1941 |
Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. kuleuven.beriken.jp In molecules, SOC can cause the splitting of electronic states that would otherwise be degenerate. For CuH, theoretical studies using multi-reference configuration interaction (MRCI) methods have calculated the potential energy curves for its low-lying electronic states, explicitly including SOC. rsc.org
These calculations reveal that SOC significantly influences the electronic structure. rsc.org For instance, the excited electronic states of CuH are split into different Ω components (the projection of the total electronic angular momentum onto the internuclear axis). The inclusion of SOC provides a more detailed and accurate picture of the electronic spectrum, which is essential for interpreting experimental spectroscopic data. rsc.org The analysis of SOC is crucial for understanding phenomena such as zero-field splitting and magnetic anisotropy in copper-containing systems. acs.orgnih.gov
Frontier molecular orbital theory provides key insights into the chemical reactivity and electronic properties of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals is known as the HOMO-LUMO gap, which is a critical parameter related to the molecule's stability and electronic transitions. wikipedia.org
In this compound, the HOMO is primarily composed of the bonding combination of the copper 3d and 4s orbitals with the hydrogen 1s orbital. The LUMO is the corresponding anti-bonding orbital. DFT calculations on various copper complexes and clusters show that the choice of functional can significantly affect the calculated HOMO-LUMO gap. aip.org For CuH, the gap is an indicator of its kinetic stability. A smaller gap generally implies higher reactivity. wikipedia.org Theoretical studies on related copper hydride clusters have used DFT to gain deep insight into their electronic properties, including the characterization of their frontier orbitals. nih.gov
The Density of States (DOS) provides information about the number of available electronic states at each energy level. The Projected Density of States (PDOS) further decomposes the total DOS into contributions from individual atoms or specific atomic orbitals (e.g., s, p, d orbitals). researchgate.net
For this compound, DOS and PDOS calculations can elucidate the nature of the chemical bonding. researchgate.net The PDOS would show which atomic orbitals from copper and hydrogen contribute to the molecular orbitals in different energy regions. For instance, in the valence region, the PDOS would reveal the hybridization between the Cu 3d/4s orbitals and the H 1s orbital to form bonding and non-bonding states. The conduction band region would be characterized by the anti-bonding combinations. Such analyses are crucial for understanding the electronic structure and are often used to interpret photoemission spectra and rationalize the material's conductive or insulating properties. researchgate.net Calculations on bulk copper hydride (wurtzite structure) have determined the phonon spectrum and density of states, providing insight into the vibrational and electronic properties of the solid-state material. researchgate.net
Bonding Analysis and Nature of the Copper-Hydrogen Bond
Computational chemistry provides powerful tools to elucidate the intricate nature of the chemical bond between copper and hydrogen in this compound (CuH). Through various theoretical approaches, a detailed picture of its electronic structure, bond polarity, and energetic properties can be constructed.
Sigma Bonding Characteristics in Monohydrides
The bond in this compound is predominantly a single covalent bond, specifically a sigma (σ) bond. wikipedia.org This type of bond is formed by the head-on overlap of atomic orbitals along the internuclear axis, resulting in a cylindrical symmetry of electron density around the bond. wikipedia.org In the case of CuH, this involves the overlap of a hydrogen 1s orbital with a hybrid orbital of the copper atom. This direct overlap leads to a strong covalent bond. wikipedia.org
Theoretical studies, including multiconfigurational second-order perturbation theory (CASPT2), have been employed to analyze the electronic structure of the Cu-H bond. researchgate.net These calculations confirm the significant covalent character of the bond. While there is a degree of ionic character due to the difference in electronegativity between copper and hydrogen, the primary bonding interaction is the sharing of electrons in a sigma molecular orbital.
Multicenter Two-Electron Bonding in Cluster Systems
While the simple diatomic CuH molecule features a straightforward two-center two-electron (2c-2e) sigma bond, copper hydride clusters exhibit more complex bonding arrangements. In these systems, multicenter two-electron (mc-2e) bonds are a key feature. rsc.org For instance, in copper hydride nanoclusters, hydride ligands can bridge multiple copper atoms. nih.gov
Density Functional Theory (DFT) calculations have been instrumental in understanding the stability and structure of these clusters. rsc.org These studies show that the hydride ligands can occupy positions that bridge two or even three copper atoms, forming three-center two-electron (3c-2e) bonds. This type of bonding, where a single pair of electrons is shared among three atoms, is crucial for the stability of these larger copper hydride frameworks. nih.gov The presence of these multicenter bonds is a defining characteristic of copper hydride cluster chemistry. rsc.org
Polarization of the Copper-Hydrogen Bond
The difference in electronegativity between copper and hydrogen leads to a polarization of the Cu-H bond, resulting in a molecular dipole moment. researchgate.net Computational studies have been performed to quantify this dipole moment, providing insight into the charge distribution within the molecule.
The calculated dipole moment of CuH can vary depending on the theoretical method and basis set employed. The table below presents a selection of calculated dipole moments from the literature, illustrating the range of values obtained through different computational approaches. A positive dipole moment typically indicates that the hydrogen atom carries a partial positive charge, and the copper atom a partial negative charge.
| Computational Method | Calculated Dipole Moment (Debye) | Reference |
|---|---|---|
| CASPT2 | 2.66 | researchgate.net |
The polarization of the Cu-H bond influences its reactivity and interactions with other molecules. The partial charges on the copper and hydrogen atoms are important factors in mechanisms involving copper hydride, such as in catalysis.
Determination of Copper-Hydrogen Bond Distances via Computational Methods
Computational chemistry provides a reliable means of determining the equilibrium bond distance (r_e) in this compound. Various theoretical methods, from Hartree-Fock (HF) to more sophisticated correlated methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been used to calculate the Cu-H bond length. The choice of basis set also plays a significant role in the accuracy of the calculated geometry.
The following table summarizes the Cu-H bond distance in its ground electronic state (¹Σ⁺) as determined by various computational methods. These theoretical values can be compared to the experimentally determined bond length of approximately 1.463 Å.
| Computational Method | Basis Set | Calculated Bond Distance (Å) | Reference |
|---|---|---|---|
| CASPT2 | - | 1.509 | researchgate.net |
These calculations demonstrate the ability of modern computational methods to predict molecular geometries with a high degree of accuracy. Discrepancies between different methods can often be attributed to the level of theory's ability to account for electron correlation and relativistic effects, which can be important for heavier elements like copper.
Reorganization Energy Calculations for Copper-Containing Systems
The concept of reorganization energy (λ) is central to Marcus theory of electron transfer. libretexts.org It represents the energy required to change the geometry of the reactants and the surrounding solvent molecules from their equilibrium configurations to that of the transition state for electron transfer. libretexts.org The total reorganization energy is the sum of the inner-sphere (λ_i) and outer-sphere (λ_o) contributions. nih.gov
λ_total = λ_i + λ_o
The inner-sphere reorganization energy arises from changes in bond lengths and angles within the reacting molecules, while the outer-sphere component is associated with the reorientation of solvent molecules. libretexts.orgnih.gov
The inner-sphere component can be calculated from the geometries of the oxidized and reduced species, while the outer-sphere component can be estimated using continuum solvent models. libretexts.org These calculations are crucial for understanding the kinetics of electron transfer reactions involving copper hydride species.
Potential Energy Surfaces and Reaction Pathway Elucidation
Theoretical calculations are invaluable for mapping the potential energy surface (PES) of chemical reactions involving this compound. libretexts.org A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org By exploring the PES, chemists can identify reaction pathways, locate transition states, and calculate activation energies. libretexts.org
One of the most fundamental reactions involving CuH is its formation from a copper atom and a hydrogen molecule, and its subsequent reactions. For example, the reaction pathway for the interaction of a copper atom with a hydrogen molecule (Cu + H₂) can be elucidated through computational studies. These calculations can reveal the energy profile for the breaking of the H-H bond and the formation of the Cu-H bond.
The elucidation of such reaction pathways is critical for understanding the role of copper hydride in various chemical processes, including catalysis. By identifying the lowest energy path from reactants to products, computational studies can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.
Quantum Chemical Approaches for Predictive Modeling
A significant challenge in characterizing metal hydrides, including copper hydride clusters, is accurately determining the positions of the hydrogen atoms, which are difficult to locate using standard X-ray crystallography. acs.orgacs.org While neutron diffraction can provide this information, it is often not feasible. To address this, innovative quantum chemical approaches integrating machine learning (ML) have been developed.
One such pioneering strategy is the Stochastic Surface Walking with Neural Network (SSW-NN). acs.org This technique is a robust, non-neutron diffraction-dependent method that accurately predicts hydrogen positions in copper hydride clusters. acs.org The SSW-NN method utilizes a machine learning potential trained on a representative dataset of elements commonly found in these clusters (Cu, H, C, N, O, P, S, and Cl). acs.org By using this trained neural network potential, the SSW-NN approach can effectively explore the potential energy surface (PES) and identify the low-energy, stable configurations of hydrogen atoms within the cluster framework. acs.orgresearchgate.net This method has been successfully validated against available neutron diffraction data and has proven effective for systems where only X-ray diffraction or DFT predictions are available. acs.orgacs.org
Table 2: Comparison of Hydrogen Position Determination Methods for Copper Hydride Clusters
| Method | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Neutron Diffraction | Scattering of neutrons by atomic nuclei | High accuracy for light elements (H) | Requires large crystals and a neutron source; not routinely accessible | acs.orgacs.org |
| SSW-NN (Machine Learning) | Neural network potential trained on DFT data to explore the potential energy surface | High accuracy, efficient, versatile, independent of neutron diffraction data | Relies on the quality and representativeness of the training dataset | acs.orgacs.org |
Quantum chemical approaches, particularly when combined with machine learning, are powerful tools for predicting the transition states and yields of reactions involving copper hydrides. Density Functional Theory (DFT) is widely used to calculate the geometries and energies of reactants, products, and, crucially, the transition states that connect them on the potential energy surface. acs.orgscite.ai
By elucidating the transition state structure and its associated energy barrier (activation energy), researchers can gain a deep understanding of the reaction mechanism. scite.ai This information can then be integrated with machine learning algorithms to build predictive models. For instance, in studies of copper-catalyzed reactions, descriptors derived from the quantum chemically determined transition state can be used to train ML models. acs.orgscite.ai These models, such as Support Vector Machines (SVM), can then predict the reaction yield with high accuracy (up to 97% in some cases) for new sets of reactants or conditions. acs.orgscite.ai This integrated approach significantly accelerates the discovery and optimization of new catalytic reactions by reducing the need for extensive experimental screening. scite.ai
Advanced Synthesis and Isolation of Copper Monohydride Complexes
Stabilization Strategies for Monomeric and Low-Nuclearity Copper Hydride Species
The inherent instability of monomeric copper hydride, which readily undergoes aggregation to form inactive clusters, has necessitated the development of innovative strategies to kinetically stabilize this reactive species. pnnl.gov These approaches primarily revolve around the rational design of sterically and electronically tailored ligands that can effectively shield the Cu-H moiety from bimolecular decomposition pathways.
A cornerstone of modern copper hydride chemistry is the utilization of bulky ancillary ligands to provide steric protection to the copper center. Among the most successful classes of ligands for this purpose are N-heterocyclic carbenes (NHCs). The exceptional σ-donating ability and tunable steric profiles of NHCs make them ideal candidates for stabilizing low-coordinate copper(I) complexes. rsc.orgdigitellinc.com
The design principle involves the introduction of sterically demanding substituents on the NHC framework, which effectively creates a protective pocket around the copper hydride, thereby inhibiting intermolecular interactions that lead to aggregation. pnnl.gov This strategy has been instrumental in shifting the equilibrium from dimeric or polymeric copper hydride species towards the desired monomeric form in solution. rsc.orgdigitellinc.com For instance, the use of increasingly bulky NHC ligands has allowed for the isolation and spectroscopic characterization of Cu-H monomers that were previously only proposed as transient intermediates. acs.org
A notable example is the IPr*R ligand platform, which is synthetically tunable and possesses sufficient bulk to stabilize copper hydrides. rsc.org Structural analyses of dimeric copper hydride complexes stabilized by such bulky NHCs have revealed that the two NHC ligands are in close proximity, suggesting that peripheral substitutions on the ligands could significantly influence the monomer-dimer equilibrium. rsc.org
Table 1: Impact of NHC Ligand Substitution on Copper Hydride Monomer-Dimer Equilibrium
| NHC Ligand (IPrR) | R Group | Monomer/Dimer Ratio in Solution | Reference |
|---|---|---|---|
| IPrMe | Methyl | Primarily Dimer | rsc.org |
| IPrEt | Ethyl | Primarily Dimer | rsc.org |
| IPrtBu | tert-Butyl | Primarily Dimer | rsc.org |
| IPrOMe | Methoxy | Primarily Dimer | rsc.org |
| IPrCl | Chloro | Primarily Dimer | rsc.org |
| IPr** | (Not specified) | Mixture of Monomer and Dimer at 25 °C | rsc.org |
| IPrCHPh₂ | Diphenylmethyl | 20% Monomer at 25 °C | acs.org |
A significant advancement in ligand design has been the recognition that steric bulk need not be placed directly adjacent to the metal center to be effective. rsc.org Remote functionalization, where bulky groups are introduced on the periphery of the ligand, has emerged as a powerful strategy for influencing the stability and reactivity of copper hydride complexes. rsc.orgpnnl.gov This approach offers the advantage of minimizing steric hindrance near the reactive Cu-H bond, thereby allowing for the approach and insertion of substrates while still preventing catalyst aggregation. pnnl.govrsc.org
Studies have shown that even modifications several bonds away from the copper center can have a profound impact on the monomer-dimer equilibrium. rsc.orgdigitellinc.com For example, in a series of [(NHC)CuH]₂ complexes, varying the para substituent on the N-aryl groups of the NHC ligand from methyl to tert-butyl or methoxy was found to destabilize the dimeric structure relative to the monomer. rsc.org This destabilization accelerates the formation of the reactive monomeric species, leading to faster rates of substrate insertion. rsc.org The incorporation of a bulky -CPh₃ group on the periphery of an NHC ligand, seven bonds away from the copper atom, was a critical design element that enabled the isolation of the first monomeric Cu-H complex. pnnl.gov
This concept of "distal steric bulk" has proven to be a key principle in designing thermally and solution-stable monomeric CuH catalysts that are active for transformations involving less reactive, unactivated olefins. pnnl.gov
For over four decades, the isolation of a discrete, monomeric molecular copper hydride (Cu-H) remained a formidable challenge for synthetic chemists. pnnl.gov The primary obstacle has been the high propensity of these species to aggregate into multinuclear clusters, leading to catalyst deactivation. pnnl.gov Transient Cu-H monomers have long been invoked as key intermediates in catalytic cycles, but their fleeting nature has made direct characterization difficult, with their roles largely inferred from kinetic and mechanistic studies. acs.org
The breakthrough in this area came through the rational design of a new generation of sterically demanding NHC ligands. acs.orgpnnl.gov Guided by systematic structure-activity relationship studies, researchers successfully designed the IPrCPh₃ ligand, which incorporates significant steric bulk far from the copper center. pnnl.gov This strategic placement of steric hindrance was crucial in preventing dimerization and oligomerization, ultimately enabling the isolation and crystallographic characterization of the elusive two-coordinate (IPrCPh₃)CuH monomer. acs.orgpnnl.gov
The isolation of this monomeric copper hydride has been a landmark achievement, providing direct evidence for its existence and allowing for detailed studies of its stoichiometric and catalytic reactivity. pnnl.gov This has opened the door to exploring previously inaccessible reactions, such as the insertion of challenging unactivated internal alkenes into the Cu-H bond and the catalytic hydroboration of these substrates. acs.orgpnnl.gov
Synthesis of Polyhydrido Copper Clusters
In contrast to the isolation of monomeric species, the synthesis of polyhydrido copper clusters, which contain multiple copper and hydride atoms, has a longer history. These clusters are often more stable than their monomeric counterparts and have been prepared using a variety of supporting ligands.
A diverse array of ligands has been employed to stabilize polyhydrido copper clusters. Phosphine (B1218219) ligands, in particular, have been extensively used in the synthesis of these clusters. The iconic hexameric copper hydride cluster, [(Ph₃P)CuH]₆, first synthesized by Osborn in 1971, is a seminal example of a phosphine-stabilized polyhydrido copper species. chemrxiv.org The reaction of copper(I) salts with reducing agents in the presence of phosphine ligands is a common route to such clusters. lacc.edu For instance, a stable Stryker-type copper hydride reagent, Cu₈H₆(dppy)₆₂, where dppy is diphenylphosphino-2-pyridine, has been prepared and shown to have a bicapped octahedral copper core with triply bridging hydrides. rsc.org
Carbene ligands, including N-heterocyclic carbenes (NHCs) and cyclic (alkyl)(amino)carbenes (CAACs), have also proven effective in the synthesis of novel copper hydride clusters. englelab.comnih.gov A notable example is a CAAC-ligated CuH cluster that exhibits remarkable air stability. englelab.com
While less common than phosphines and carbenes in the context of polyhydrido copper clusters, pyridine-based ligands have also been utilized. For example, the dppy ligand in the Cu₈H₆(dppy)₆₂ cluster contains a pyridine moiety that coordinates to the copper centers. rsc.org Computational studies have also explored the role of copper(I)-carbenes in reactions involving pyridine derivatives. rsc.org
More recently, the use of chalcogen-containing ligands has opened new avenues in the synthesis of polyhydrido copper clusters, leading to novel structures with interesting electronic and photophysical properties. Selenolate (RSe⁻) ligands have been successfully employed to stabilize high-nuclearity copper hydride nanoclusters. researchgate.net
A prime example is the synthesis of a nanocluster with the formula [Cu₄₇(PhSe)₁₅(PPh₃)₅(CF₃COO)₁₂H₁₂]. researchgate.net This cluster represents a rare instance of a high-nuclearity copper nanocluster containing hydride ligands stabilized by selenolates. researchgate.net The synthesis involves the reduction of a copper(II) salt in the presence of PhSeH and a phosphine-borohydride complex. nih.gov The resulting cluster exhibits a complex structure with the selenolate ligands adopting various bridging modes. nih.gov The electronic structure of such clusters is of significant interest, with the [Cu₄₇(PhSe)₁₅(PPh₃)₅(CF₃COO)₁₂H₁₂] cluster being the first example of a copper-hydride cluster with eight free valence electrons. researchgate.net
Phosphinothiolates have also been utilized as ligands for the synthesis of polyhydrido copper nanoclusters. The reaction of a copper(I)-phosphinothiolate complex with sodium borohydride (B1222165) yields air- and moisture-stable copper hydride nanoparticles. nih.gov One such cluster, [Cu₁₈H₇(S(C₆H₄)PPh₂)₁₀I], has been structurally characterized, revealing a complex framework of copper and sulfur atoms with seven hydride ligands. nih.gov
Ligand-Length Modulation for Control over Cluster Nuclearity and Size
The precise control over the size and nuclearity (the number of metal atoms) of copper hydride clusters is a significant challenge in synthetic chemistry. One effective strategy that has emerged is the modulation of ligand length. The steric and geometric constraints imposed by the supporting ligands play a crucial role in directing the assembly of the copper-hydride core. By systematically varying the length of the linker in bidentate ligands, researchers can influence the final cluster architecture.
A clear demonstration of this principle is the synthesis of two distinct copper hydride clusters, Cu₁₈H₁₆ and Cu₄₀H₃₈, where the nuclearity is directly influenced by the length of the diphosphine ligand used. researchgate.net The use of 1,2-bis(diphenylphosphino)ethane (dppe), a ligand with a two-carbon backbone, leads to the formation of the smaller Cu₁₈H₁₆ cluster. researchgate.net However, by replacing dppe with 1,5-bis(diphenylphosphino)pentane (dpppe), which has a longer and more flexible five-carbon chain, the synthesis yields the significantly larger Cu₄₀H₃₈ cluster. researchgate.netresearchgate.net This larger cluster is notable for having the highest number of hydrides and the highest metal-to-ligand ratio reported for a molecular copper hydride cluster. researchgate.netresearchgate.net The longer dpppe ligand can span greater distances, allowing for the assembly of a more extensive copper-hydride framework. This provides clear structural evidence that a less sterically hindered cluster surface, facilitated by ligand geometry, is conducive to forming high-nuclearity species. researchgate.net
| Ligand | Ligand Backbone | Resulting Cluster Formula | Copper Nuclearity | Key Structural Feature |
|---|---|---|---|---|
| 1,2-bis(diphenylphosphino)ethane (dppe) | -CH₂CH₂- (2 carbons) | Cu₁₈H₁₆(dppe)₆Cl₂ | 18 | Smaller, more compact cluster |
| 1,5-bis(diphenylphosphino)pentane (dpppe) | -CH₂(CH₂)₃CH₂- (5 carbons) | Cu₄₀H₃₈(dpppe)₁₂Cl₂ | 40 | Larger, high-nuclearity cluster with a high metal-to-ligand ratio researchgate.netresearchgate.net |
Mixed-Ligand Strategies for the Synthesis of Defective Nanoclusters
The use of a single type of ligand often leads to highly symmetric and complete cluster structures. Mixed-ligand strategies, employing two or more different types of ligands, provide a powerful tool for introducing structural complexity and creating "defective" nanoclusters, which can possess unique electronic properties and catalytic activities. By combining ligands with different steric profiles, electronic properties, and binding modes (e.g., phosphines, thiolates, selenolates, carboxylates, and alkynyls), it is possible to create precisely controlled vacancies or defects in the cluster's atomic arrangement. nih.govnih.gov
For instance, a bimetallic hydride cluster with the formula [AuCu₁₁(H){S₂P(OⁱPr)₂}₆(C≡CPh)₃] has been synthesized, which features a defective face-centered cubic (fcc) Au@Cu₁₁ cuboctahedron. researchgate.net This structure is stabilized by a combination of diisopropyldithiophosphate and phenylacetylide ligands. The presence of multiple ligand types is crucial for stabilizing this specific defective geometry. Another example is the novel copper-hydride nanocluster [Cu₄₇(PhSe)₁₅(PPh₃)₅(CF₃COO)₁₂H₁₂], which is stabilized by a mix of selenolate (PhSe⁻), phosphine (PPh₃), and trifluoroacetate (CF₃COO⁻) ligands. nih.gov The varied coordination requirements of these different ligands direct the assembly of a complex, high-nuclearity structure that is electrically neutral and stable. nih.gov The incorporation of silver into this parent cluster leads to a new alloy cluster, [(CuAg)₄₇(PhSe)₁₈(PPh₃)₆(CF₃COO)₁₂H₆]³⁺, demonstrating that mixed-ligand environments can also facilitate the creation of complex heterometallic nanostructures. nih.gov
In Situ Generation and Reactivity Studies of Copper Hydrides
Many copper hydride complexes, particularly catalytically active intermediates, are transient and possess limited stability. Consequently, methods for their in situ generation are vital for studying their reactivity and harnessing their synthetic potential. These approaches allow for the formation of the active copper hydride species directly in the reaction mixture, where it can be immediately consumed in a catalytic cycle.
Catalytic Preparation Methods for Ligand-Modified Copper(I) Hydride Complexes
Catalytic methods for generating ligand-modified copper(I) hydride typically involve the reaction of a stable copper(I) precursor with a hydride source, most commonly a hydrosilane, in the presence of a stabilizing ligand. The choice of ligand is critical as it modulates the reactivity and stability of the resulting CuH species. Bidentate phosphine ligands are frequently employed to create effective and versatile catalysts. organic-chemistry.org
A well-known example is the in situ generation of a ligand-modified version of Stryker's reagent, [(PPh₃)CuH]₆. By using an achiral bis-phosphine ligand such as 1,2-bis(diphenylphosphino)ethane (dppe), a "(BDP)CuH" species can be generated that smoothly effects conjugate reductions of various unsaturated substrates. organic-chemistry.org The catalytic cycle involves the reaction of a copper(I) salt (e.g., CuCl) with the phosphine ligand and a silane (B1218182) (e.g., polymethylhydrosiloxane, PMHS) to form the active CuH complex. This complex then participates in the desired chemical transformation, such as hydroamination or the reduction of α,β-unsaturated carbonyl compounds, before being regenerated. organic-chemistry.org
Recent research has also utilized amidinate ligands to protect and stabilize copper hydride clusters for catalytic applications. nih.gov Two distinct clusters, Cu₁₁H₃(Tf-dpf)₆(OAc)₂ and [Cu₁₂H₃(Tf-dpf)₆(OAc)₂]·OAc, were synthesized using the N,N′-Di(5-trifluoromethyl-2-pyridyl)formamidinate (Tf-dpf) ligand. nih.gov These clusters exhibit different catalytic activities in the reduction of 4-nitrophenol, which is attributed to the location of the hydride ligands. In the Cu₁₁ cluster, the hydrides are in interfacial μ₅-positions and are catalytically active, whereas in the Cu₁₂ cluster, they are in interstitial μ₆-positions and are inactive. nih.gov This work highlights how ligand engineering can be used to catalytically prepare stable CuH clusters with tunable reactivity based on the precise location of the hydride atoms. nih.gov
| Copper(I) Precursor | Ligand Type | Hydride Source | Generated Species (Proposed) | Application |
|---|---|---|---|---|
| Copper(I) salts (e.g., CuCl) | Bidentate Phosphine (e.g., BDP) | Hydrosilanes | "(BDP)CuH" | Conjugate reduction of unsaturated substrates organic-chemistry.org |
| Copper(I) acetate | Amidinate (Tf-dpf) | NaBH₄ (in synthesis) | Cu₁₁H₃(Tf-dpf)₆(OAc)₂ | Reduction of 4-nitrophenol nih.gov |
| Copper(I) salts | N-Heterocyclic Carbene (NHC) | Hydrosilanes | (NHC)CuH | SN2′ reduction of propargylic carbonates organic-chemistry.org |
Electrochemical Generation of Metal Hydrides
Electrochemistry offers a direct and powerful method for generating metal hydride species under controlled conditions. The electrochemical generation of copper hydride can occur on the surface of a copper electrode or within molecular complexes. This technique is valuable for both synthesizing hydride species and for probing their electronic properties and reactivity.
Studies combining mass spectrometry and Raman vibrational spectroscopy have shown that a two-dimensional copper hydride surface phase can be formed on a Cu(111) single-crystal electrode during potential cycling in various acid electrolytes. nist.gov This surface hydride formation is observed as a distinct reduction wave just before the evolution of molecular hydrogen (H₂). nist.gov The process is coincident with the desorption of anions from the electrode surface. The reverse reaction involves the decomposition of the hydride, which yields H₂ through recombination rather than oxidation. nist.gov This electrochemically generated surface hydride is catalytically active and has been implicated in reactions such as the reduction of CO₂ to methane. nist.gov
Electrochemical methods are also crucial for understanding the behavior of discrete copper hydride nanoclusters. The ligand-protected cluster Cu₃₂H₂₀L₁₂ (where L is a dithiophosphate (B1263838) ligand) has been studied for the electrocatalytic reduction of CO₂. acs.org Density functional theory (DFT) calculations predict that the negatively charged hydrides within the cluster are key to its selectivity. acs.org In this "lattice-hydride" mechanism, surface hydrides first reduce CO₂ to formic acid (HCOOH). The resulting hydride vacancies are then regenerated by the electrochemical reduction of protons, completing the catalytic cycle. acs.org Electrochemical tests confirm that HCOOH is the primary product at low overpotentials, demonstrating a clear link between the electrochemically maintained hydride state and catalytic function. acs.org Furthermore, electrochemical analysis of a copper(I) hydride complex featuring an appended borane (B79455) Lewis acid revealed that oxidation of the complex leads to the loss of a hydrogen atom, showcasing how electrochemistry can be used to trigger and study distinct reactivity pathways. nih.gov
Advanced Spectroscopic Characterization of Copper Monohydride
Vibrational Spectroscopy
Vibrational spectroscopy is a cornerstone in the study of metal hydrides, offering direct information on the bonding environment of the hydrogen atom.
Infrared (IR) spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For copper monohydride, the primary focus is the Cu-H stretching frequency, which is a direct indicator of the bond strength.
Early studies of matrix-isolated CuH molecules identified the Cu-H stretch at 1879.8 cm⁻¹ in an argon matrix. wisconsin.edu However, characterizing the bulk, solid material has proven more challenging. Attempts to record IR spectra from CuH synthesized via the Würtz method have often been unsuccessful, which may be due to the metallic nature of non-stoichiometric products. acs.org
Despite these difficulties, some vibrational data for solid CuH have been reported. A broad, structured feature in the infrared spectrum extending from 720 to 1180 cm⁻¹ has been observed in some samples. acs.org Other investigations have noted bands at 522, 1272, and 1656 cm⁻¹. acs.org Theoretical calculations provide complementary insights, predicting IR-active modes at 883 cm⁻¹. acs.org In related complexes, such as (BDP)CuH (a Stryker's reagent variant), the Cu-H stretch is calculated to appear around 1753 cm⁻¹. wisconsin.edu The variation in these frequencies underscores the sensitivity of the Cu-H bond to its local chemical environment, including the presence of ligands or the specific crystalline phase. wisconsin.edu
| System | Vibrational Mode | Frequency (cm⁻¹) | Method | Reference |
|---|---|---|---|---|
| CuH in Argon Matrix | Cu-H Stretch | 1879.8 | Experimental (IR) | wisconsin.edu |
| (BDP)CuH Complex | Cu-H Stretch | ~1753 | Calculated | wisconsin.edu |
| Solid CuH | Broad Feature | 720 - 1180 | Experimental (IR) | acs.org |
| Stoichiometric CuH | Active Mode | 883 | Calculated | acs.org |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is another powerful tool for studying vibrational modes. It is particularly sensitive to symmetric vibrations and can be used to analyze crystal structure and phase changes. As with IR spectroscopy, obtaining Raman spectra from bulk CuH has been challenging, with many attempts yielding no discernible signal. acs.org
Computational studies predict Raman-active modes for stoichiometric CuH at 883 and 894 cm⁻¹, with a weakly active mode at 1070 cm⁻¹. acs.org The difficulty in observing these modes experimentally in the bulk material is often attributed to its metallic character, which interferes with the Raman scattering process. acs.org
However, Raman spectroscopy has been successfully employed to study the formation of two-dimensional copper hydride phases on single-crystal surfaces. nist.govnih.gov Research on Cu(111) surfaces in acidic electrolytes has identified distinct vibrational bands between 995 cm⁻¹ and 1130 cm⁻¹ that are associated with the formation of a surface hydride layer. nist.govnih.govresearchgate.net These findings demonstrate the utility of Raman spectroscopy for probing the structure of specific CuH phases, particularly at interfaces.
| System | Frequency (cm⁻¹) | Assignment | Method | Reference |
|---|---|---|---|---|
| Stoichiometric CuH | 883, 894 | Raman-Active Modes | Calculated | acs.org |
| Stoichiometric CuH | 1070 | Weakly Raman-Active Mode | Calculated | acs.org |
| Surface Hydride on Cu(111) | 995 - 1130 | Vibrational Bands | Experimental (Raman) | nist.govnih.gov |
Understanding the dynamic processes of CuH formation and decomposition requires real-time, or in situ, monitoring. Vibrational spectroscopy is well-suited for this purpose. Electrochemical studies combined with Raman spectroscopy have provided direct evidence for the formation and decomposition of a surface hydride on a Cu(111) electrode. nist.govnih.gov
In these experiments, as the electric potential is cycled, the appearance and disappearance of vibrational bands between 995 cm⁻¹ and 1130 cm⁻¹ are correlated with electrochemical signals corresponding to hydride formation. nist.govnih.govresearchgate.net This operando approach, where the material is studied under actual operating conditions, reveals that the surface hydride formation is coincident with anion desorption from the copper surface. nist.govnih.gov The reverse process, hydride decomposition, occurs with anion adsorption and leads to the recombination and evolution of H₂ gas. nist.govnih.gov This use of Raman spectroscopy provides crucial mechanistic insights into the surface chemistry of copper in hydrogen-rich environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the local magnetic fields around atomic nuclei, providing detailed information about chemical structure, dynamics, and bonding.
Deuterium (B1214612) (²H or D) is an NMR-active isotope of hydrogen with a nuclear spin of 1. wikipedia.org Its quadrupolar nature makes ²H NMR in the solid state particularly sensitive to the local electronic environment and molecular motion. wikipedia.org In the context of copper hydride, deuterium labeling is a key strategy. Synthesizing copper deuteride (B1239839) (CuD) allows for the study of the hydride sublattice without the large dipolar broadening often encountered in ¹H NMR.
Solid-state ²H NMR studies have been performed on hexagonal copper deuteride (CuDₓ, where x ≈ 0.8). researchgate.net The spectra reveal a single, broad, and symmetrical absorption line. researchgate.net A critical finding from these studies is that the linewidths are independent of temperature, which indicates a lack of significant deuteron (B1233211) self-diffusion processes within the lattice on the NMR timescale. researchgate.net Furthermore, no measurable line shift was observed over a wide temperature range, providing information about the electronic environment of the deuterium nuclei. researchgate.net While ²H NMR does not directly yield bond distances, its sensitivity to quadrupolar interactions and dynamics provides critical constraints for structural models derived from diffraction methods.
Solid-state NMR is indispensable for characterizing the structure and properties of bulk copper hydride materials. Studies on hexagonal CuH and CuD have observed broad, symmetrical absorption lines for both ⁶³Cu and ²D resonances. researchgate.net The significant broadening of the signals beyond what is expected from dipolar interactions points to strong quadrupolar interactions, which arise from the interaction of the nuclear quadrupole moment with the surrounding electric field gradient. researchgate.net
More advanced applications include the use of high-pressure NMR to investigate the properties of copper hydrides under extreme conditions. aps.org Studies on Cu₂H and CuH at pressures up to 96 GPa have provided fundamental insights into their electronic structures and the dynamics of the hydrogen sublattice. aps.org These experiments revealed an anomalous increase in the electronic density of states at the Fermi level for hydrogen in metallic Cu₂H, coupled with high proton mobility. aps.org In contrast, the semimetallic CuH phase showed significantly slower proton diffusivity. aps.org Such high-pressure solid-state NMR experiments are crucial for understanding the emergence of properties like metallicity and hydrogen mobility in these dense materials.
| System | Nucleus | Key Findings | Reference |
|---|---|---|---|
| Hexagonal CuDₓ (x ≈ 0.8) | ²D | Single, broad, temperature-independent line; lack of deuteron diffusion. | researchgate.net |
| Hexagonal CuH | ⁶³Cu | Broad resonance dominated by quadrupolar interactions; reduced Knight shift vs. Cu metal. | researchgate.net |
| Cu₂H (High Pressure) | ¹H | Metallic character; high proton mobility observed. | aps.org |
| CuH (High Pressure) | ¹H | Semimetallic character; proton diffusivity is two orders of magnitude slower than in Cu₂H. | aps.org |
Correlation of Copper-Hydrogen Chemical Shifts with Ligand Electronic Properties
The chemical shift of the hydride ligand in this compound complexes is sensitive to the electronic environment imposed by the other ligands coordinated to the copper center. While extensive quantitative studies, such as Hammett correlations, are not broadly available for a systematic series of this compound complexes, the principles of ligand electronic effects on NMR chemical shifts are well-established and can be applied.
The electron density at the copper center, which in turn influences the shielding of the hydride proton, is modulated by the electron-donating or electron-withdrawing nature of the ancillary ligands. Generally, electron-donating ligands increase the electron density at the copper atom. This enhanced electron density can lead to increased shielding of the hydride proton, resulting in an upfield shift (a move to lower ppm values) in the ¹H NMR spectrum. Conversely, electron-withdrawing ligands decrease the electron density at the copper center, leading to deshielding of the hydride proton and a downfield chemical shift.
Factors that influence NMR chemical shifts include inductive effects, resonance, and magnetic anisotropies, all of which can be tuned by modifying ligand structure. libretexts.org For instance, in a study of Schiff base chelators for copper, it was found that electronic factors are significantly more influential than steric effects, with electron-donating substituents on one part of the ligand and electron-withdrawing groups on another enhancing specific properties. acs.org While this study did not focus on hydrides, it underscores the power of ligand electronic tuning on the metal center's properties, which would extend to the chemical shift of a coordinated hydride.
The following interactive table illustrates the expected qualitative trends for the ¹H NMR chemical shift of a hypothetical L₃CuH complex based on the electronic properties of ligand L.
| Ligand (L) Property | Expected Effect on Cu Electron Density | Expected ¹H Chemical Shift of Hydride (ppm) |
| Strong σ-donor | Increase | Upfield (more negative) |
| Strong π-acceptor | Decrease | Downfield (less negative/more positive) |
| Weak σ-donor | Decrease | Downfield (less negative/more positive) |
| Weak π-acceptor | Increase | Upfield (more negative) |
High-Pressure NMR Studies of Copper Hydrides
High-pressure nuclear magnetic resonance (HP-NMR) spectroscopy is a powerful technique for investigating the structural and electronic properties of materials under extreme conditions. nih.govnih.gov Studies on the copper-hydrogen system have utilized HP-NMR to characterize the different phases of copper hydride that form at various pressures. aps.org
Research has been conducted on copper hydrides synthesized in diamond anvil cells at pressures up to 96 GPa. aps.org These experiments allow for the in-situ characterization of phases such as CuH, Cu₂H, and CuH₀.₁₅. aps.org Representative ¹H-NMR spectra of these copper hydrides show distinct resonances that evolve with pressure. aps.org
A key parameter measured in these studies is the Knight shift (KH), which is the difference between the resonance frequency of a nucleus in a metallic environment and its resonance frequency in a diamagnetic (insulating) reference compound. The Knight shift is directly proportional to the density of states of the conduction electrons at the Fermi level (N(EF)).
High-pressure ¹H-NMR studies have revealed the following for different copper hydride phases:
Cu₂H: Synthesized at around 40 GPa, this phase exhibits metallic behavior. The Knight shift follows an ideal metallic trend, with an unexpected change in slope in the pressure range of 43–58 GPa. This change is associated with an increase in the conduction electron density of states at the Fermi energy of the hydrogen 1s orbitals. aps.org
CuH: Formed at higher pressures (around 90 GPa), this phase is considered semimetallic. Its Knight shift as a function of compression deviates from the behavior expected for a free electron gas, supporting its classification as a "bad metal" or semimetal. aps.org
CuH₀.₁₅: This phase, with a lower hydrogen content, also shows a deviation from ideal metallic behavior in its Knight shift dependency on compression. aps.org
The following table summarizes the key findings from high-pressure NMR studies on copper hydrides.
| Copper Hydride Phase | Synthesis Pressure (GPa) | Electronic Character | Key HP-NMR Observation |
| Cu₂H | ~40 | Metallic | Ideal metallic trend in Knight shift with a change in slope at 43-58 GPa. aps.org |
| CuH | ~90 | Semimetallic | Knight shift violates Fermi gas ideality. aps.org |
| CuH₀.₁₅ | Decompression/Recompression | Semimetallic | Knight shift deviates from free electron gas behavior. aps.org |
These studies demonstrate the utility of HP-NMR in probing the electronic structure and phase stability of copper hydrides under extreme conditions, providing crucial data for understanding their physical properties. aps.org
X-ray Based Spectroscopic Techniques
X-ray Diffraction (XRD) for Single Crystal and Powder Structural Determination
X-ray diffraction is a fundamental technique for determining the crystal structure of materials. core.ac.uk It can be applied to both single crystals and polycrystalline powders to obtain information about unit cell dimensions, bond lengths, and atomic positions. youtube.com
Single Crystal XRD: Obtaining a single crystal of this compound suitable for XRD is challenging due to its instability and polymeric nature. However, the technique has been successfully applied to more complex copper hydride clusters. For instance, in the structures of [Cu₁₅H₂(S₂CNⁿBu₂)₆(C≡CPh)₆][CuCl₂] and [AgH₂Cu₁₄{S₂P(OⁱPr)₂}₆(C≡CPh)₆][PF₆], the positions of the interstitial hydride ligands were accurately located using high-quality single-crystal X-ray diffraction data. acs.org This demonstrates the power of the technique to identify hydrogen atoms in electron-dense metal clusters when data quality is high. acs.org
Powder XRD (PXRD): PXRD is more commonly used for the characterization of this compound, which is often synthesized as a polycrystalline powder. rsc.org The Wurtz synthesis, for example, produces a red-brown polycrystalline material identified as CuH. rsc.orgwikipedia.org PXRD patterns of CuH show characteristic peaks corresponding to its crystal structure, which is typically the Wurtzite structure. wikipedia.orgacs.org
High-pressure PXRD studies have been instrumental in identifying different phases of copper hydride. For example, at 35 GPa, a trigonal Cu₂H phase with the P-3m1 space group is formed. At higher pressures (around 90 GPa), a cubic CuH phase with the Fm-3m (NaCl-type) structure is observed. researchgate.net Rietveld refinement of the powder diffraction data is used to obtain accurate lattice parameters and confirm the structural models for these high-pressure phases. researchgate.net
The table below presents crystallographic data for different copper hydride phases as determined by XRD.
| Compound | Structure Type | Space Group | Lattice Parameters (at given pressure) |
| CuH (ambient) | Wurtzite | P6₃mc | a ≈ 2.92 Å, c ≈ 4.61 Å |
| Cu₂H (high pressure) | Trigonal | P-3m1 | a = 2.485 Å, c = 4.148 Å (at 43 GPa) researchgate.net |
| CuH (high pressure) | NaCl-type | Fm-3m | a = 3.738 Å (at 109 GPa) researchgate.net |
In Situ and Operando X-ray Characterization Approaches
In situ and operando X-ray techniques are crucial for studying materials under real reaction conditions, providing insights into dynamic processes like catalyst activation, reaction mechanisms, and degradation. nih.govacs.orgmdpi.com These methods allow for the monitoring of structural and electronic changes as they happen.
In Situ XRD: This technique can be used to follow the synthesis or decomposition of copper hydride in real-time. For example, by heating a precursor in a controlled atmosphere within an XRD sample chamber, the formation of CuH and its subsequent decomposition into metallic copper and hydrogen can be monitored by observing the changes in the diffraction pattern. mdpi.com Such studies provide kinetic and mechanistic information about these transformations.
Operando XAS: Operando X-ray Absorption Spectroscopy (XAS) is particularly powerful for studying catalysts in action. esrf.frresearchgate.net If this compound or its complexes are used as catalysts, for instance in hydrogenation reactions, operando XAS at the Cu K-edge can track the oxidation state and coordination environment of the copper centers during the catalytic cycle. acs.org This helps to identify the true active species and reaction intermediates. For example, in the conversion of ethanol (B145695) to butadiene over copper-containing catalysts, operando XAS has been used to follow the evolution of copper speciation under reaction conditions, revealing the dynamic nature of the catalyst. esrf.fr While not specific to CuH, this demonstrates the approach's applicability.
These advanced characterization methods are essential for bridging the gap between the static structure of a material and its function under realistic conditions. nih.gov
X-ray Absorption Spectroscopy (XAS) including High Energy Resolution Fluorescence Detected X-ray Absorption Near-Edge Structure (HERFD-XANES)
X-ray Absorption Spectroscopy (XAS) is an element-specific technique that probes the local geometric and electronic structure of the absorbing atom. d-nb.inforesearchgate.netuni-paderborn.de The X-ray Absorption Near-Edge Structure (XANES) region, in particular, is sensitive to the oxidation state and coordination geometry of the metal center.
For this compound, XAS at the Cu K-edge can provide valuable information. However, conventional XANES spectra are often broadened by the core-hole lifetime, which can obscure fine details. d-nb.info High Energy Resolution Fluorescence Detected XANES (HERFD-XANES) is an advanced technique that overcomes this limitation by using a high-resolution crystal spectrometer to detect only a narrow band of the fluorescence emission. This results in significantly sharper spectral features.
A study on copper hydride complexes demonstrated the utility of HERFD-XANES. d-nb.inforesearchgate.net It was found that while the technique does not provide a direct signal from the hydride ligand itself, it is extremely sensitive to the coordination geometry of the copper center. d-nb.inforesearchgate.net The intensity of a pre-edge feature at around 8983 eV was shown to be particularly indicative of the coordination environment, thus providing indirect evidence of hydride coordination which influences this geometry. d-nb.info
The table below summarizes the type of information obtained from XAS and HERFD-XANES for copper hydride systems.
| Technique | Information Probed | Application to this compound |
| XANES | Copper oxidation state and coordination geometry. | Confirms Cu(I) state; sensitive to local environment. |
| HERFD-XANES | High-resolution details of unoccupied electronic states and coordination geometry. | Provides indirect details about hydride coordination through its influence on the Cu geometry, particularly via pre-edge features. d-nb.inforesearchgate.net |
Soft X-ray Emission Spectroscopy (XES) and Resonant Inelastic Soft X-ray Scattering (RIXS)
X-ray Emission Spectroscopy (XES): XES is a photon-in/photon-out technique that probes the occupied electronic states of a material. In valence-to-core (VtC) XES, a core electron is excited, and the subsequent decay of a valence electron to fill the core hole is monitored. The resulting spectrum provides a picture of the molecular orbitals with ligand character.
For copper hydride complexes, VtC-XES has proven to be a powerful tool for the direct detection of hydride ligands. d-nb.inforesearchgate.net A distinct signal around 8975 eV in the Cu Kβ VtC-XES spectrum has been identified as a diagnostic feature for the presence of a hydride ligand. d-nb.inforesearchgate.netnih.gov The intensity of this feature increases with the number of hydride ligands in the complex. This technique is highly complementary to HERFD-XANES, as it provides direct information about the hydride ligand's contribution to the molecular orbitals, which is not directly observable in the absorption spectrum. d-nb.info
Resonant Inelastic X-ray Scattering (RIXS): RIXS is a powerful technique that can probe a wide range of elementary excitations in materials, including electronic (e.g., d-d excitations), magnetic, and vibrational excitations. By tuning the incident X-ray energy to a specific absorption edge (like the Cu L-edge), RIXS becomes element- and orbital-specific.
While specific RIXS studies on simple, solid-state this compound are not widely reported, the technique has been extensively used to study the electronic structure of various copper compounds, particularly cuprates. In these systems, RIXS can map out the dispersion of low-energy electronic and magnetic excitations. For a this compound system, RIXS could potentially be used to probe the Cu-H bonding orbitals and any low-energy electronic excitations associated with the Cu(I) center and its interaction with the hydride ligand. The technique offers a window into the momentum-dependent electronic structure, providing a more complete picture than what is available from absorption or emission spectroscopies alone.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound and related complexes, XPS provides critical information on the oxidation state of the copper centers.
Distinguishing between copper metal (Cu(0)) and copper(I) species, such as in this compound, can be challenging with XPS because their main Cu 2p3/2 binding energies are very similar and often overlap. surfacesciencewestern.com The Cu 2p3/2 peak for both Cu(0) and Cu(I) typically appears around 932.6 eV. xpsfitting.com However, Cu(II) species are readily identifiable by the presence of strong "shake-up" satellite peaks at higher binding energies (approximately 940-945 eV) in the Cu 2p spectrum, which are absent for Cu(I) and Cu(0) species. surfacesciencewestern.cominoe.ro
To differentiate Cu(I) from Cu(0), analysis of the X-ray excited Auger spectrum (Cu LMM) is often employed in conjunction with the main photoelectron lines. The Auger parameter, which is the sum of the kinetic energy of the sharpest Auger peak and the binding energy of the main photoelectron peak, is distinct for different chemical states and provides a more definitive identification. For instance, a thin layer of cuprous hydroxide (B78521) (CuOH·H₂O) can form on the surface of copper hydride, which can be identified by XPS. researchgate.net
Table 4.3.5.1: Representative XPS Binding Energies for Copper Species
| Copper Species | Cu 2p3/2 Binding Energy (eV) | Key Spectral Features |
|---|---|---|
| Cu(0) / Cu Metal | ~932.6 | No shake-up satellites. Differentiated from Cu(I) by Auger parameter. |
| Cu(I) (e.g., in Cu₂O, CuH) | ~932.5 | No shake-up satellites. inoe.ro |
Valence-to-Core X-ray Emission Spectroscopy (VtC-XES) for Hydride Ligand Identification
Valence-to-Core X-ray Emission Spectroscopy (VtC-XES) is a powerful, photon-in/photon-out technique that directly probes the valence orbitals of a molecule. It is particularly sensitive to the nature of the ligands bound to a metal center. nih.govacs.org This technique has emerged as a diagnostic tool for the direct identification of hydride ligands in copper complexes. researchgate.netd-nb.info
The VtC-XES spectrum arises from the decay of electrons from ligand-based molecular orbitals into a core hole on the metal (e.g., the Cu 1s hole). nih.gov The energy and intensity of these transitions are highly dependent on the character of the ligand orbitals. Studies on copper hydride complexes, such as Stryker's reagent ([(PPh₃)CuH]₆), have demonstrated that the presence of a hydride ligand gives rise to a distinct, low-energy feature in the VtC-XES spectrum. researchgate.netnih.gov This unique signal, appearing around 8975 eV, serves as a spectroscopic fingerprint for the copper-hydride bond, allowing for unambiguous confirmation of the hydride ligand's presence. d-nb.infonih.gov The technique's sensitivity to ligand type, distance, and coordination geometry makes it invaluable for characterizing the electronic structure of copper hydride species. d-nb.info
Table 4.3.6.1: VtC-XES Signatures for Hydride Ligands in Copper Complexes
| Complex | Spectroscopic Technique | Key Finding | Reference |
|---|---|---|---|
| Stryker's Reagent (Cu₆H₆) | VtC-XES | A distinct signal around 8975 eV is a diagnostic feature for the hydride ligand. | researchgate.netnih.gov |
Neutron Diffraction
Unambiguous Assignment and Location of Hydride Ligands in Molecular and Extended Systems
Neutron diffraction is the definitive experimental method for the precise and unambiguous location of hydride ligands in metal complexes. wikipedia.org Unlike X-ray diffraction, where scattering is dependent on electron density and is therefore weak for hydrogen atoms (especially in the presence of heavy metals like copper), neutrons are scattered by atomic nuclei. osti.govaip.org The neutron scattering length of hydrogen (or more commonly, its isotope deuterium) is comparable to that of heavier metals, allowing for the accurate determination of M-H bond lengths and angles. osti.govcns-snc.ca
This technique has been crucial in characterizing the structures of complex copper polyhydride clusters. For example, a single-crystal neutron diffraction study of the nanospheric cluster [Cu₂₀(H)₁₁{S₂P(OⁱPr)₂}₉] precisely located all 11 hydride ligands. ornl.gov The study revealed three distinct coordination modes for the hydrides: six μ₃-hydrides, two μ₄-hydrides in tetrahedral cavities, and three μ₄-hydrides in a rare, near square-planar geometry. osti.govornl.gov Such detailed structural information is often impossible to obtain with X-ray diffraction alone and is essential for understanding the bonding and reactivity of these compounds. nih.govnih.gov
Table 4.4.1.1: Neutron Diffraction Data for Hydride Ligands in a [Cu₂₀H₁₁] Core
| Hydride Coordination Mode | Average Cu-H Distance (Å) | Description |
|---|---|---|
| μ₃-H (face-capping) | 1.71(4) | Hydride bridges three copper atoms on a triangular face. |
Data derived from the study of [Cu₂₀(H)₁₁{S₂P(OⁱPr)₂}₉]. osti.gov
Addressing Challenges Associated with Low Sensitivity in Neutron Diffraction Studies
Despite its power, neutron diffraction faces several challenges, primarily related to the low flux of neutron sources compared to X-ray sources. This necessitates the use of large, high-quality single crystals (often on the order of cubic millimeters), which can be difficult to grow for many complex compounds. ornl.gov
Several strategies are employed to overcome these limitations:
Isotopic Substitution: Hydrogen has a large incoherent scattering cross-section, which can lead to high background noise. This issue is often mitigated by synthesizing and studying the deuterated analogue of the compound. Deuterium (²H) has a much smaller incoherent scattering cross-section, leading to a significantly improved signal-to-noise ratio. aip.orgresearchgate.net
High-Flux Neutron Sources: The development of advanced spallation neutron sources and high-flux reactors provides more intense neutron beams, reducing data collection times and enabling the study of smaller crystals. aip.orgornl.gov
Advanced Instrumentation: The use of modern detectors and diffractometers, such as time-of-flight Laue diffractometers, maximizes the use of the available neutrons and improves data quality. ornl.gov
Complementary Techniques: In cases where suitable crystals for neutron diffraction are unavailable, other techniques can provide supporting evidence. Inelastic Neutron Scattering (INS) can probe the vibrational modes of the hydride ligand, offering insights into the local coordination environment and H-H distances. pnas.org
Mass Spectrometry
Electrospray Ionization Mass Spectrometry (ESI-MS) for Compositional Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of organometallic and inorganic complexes. nih.gov It allows for the transfer of intact molecular ions from solution into the gas phase with minimal fragmentation, making it an ideal tool for confirming the composition and stoichiometry of copper hydride species. unr.edu
In a typical ESI-MS experiment, a solution of the copper hydride complex is sprayed through a highly charged capillary, generating charged droplets. youtube.com As the solvent evaporates, the charge density on the droplets increases until intact, charged molecular ions are released into the gas phase. These ions are then guided into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. nih.gov
For a neutral this compound complex, ESI-MS can confirm its composition by detecting the protonated molecule [CuH + H]⁺ or adducts with other cations (e.g., sodium, [CuH + Na]⁺). The resulting mass spectrum would show a characteristic isotopic pattern for copper (⁶³Cu and ⁶⁵Cu), providing definitive confirmation of the presence of copper in the detected ion. This method has been widely applied to characterize various copper complexes in solution, confirming their molecular weights and the composition of ligands bound to the metal center. rhhz.net
Table 4.5.1.1: Principles of ESI-MS for this compound Analysis
| Step | Process | Outcome for this compound |
|---|---|---|
| 1. Ionization | Electrospray of a sample solution creates charged droplets. | Formation of droplets containing the copper hydride species. |
| 2. Desolvation | Solvent evaporates, increasing charge density. | Intact molecular ions (e.g., [CuH+H]⁺) are ejected into the gas phase. |
Negative Ion Photoelectron Spectroscopy of Copper Hydrides
Negative ion photoelectron spectroscopy is a powerful experimental technique used to probe the electronic structure and energetic properties of neutral molecules by photodetaching an electron from their corresponding anions. In the case of this compound (CuH), this method involves generating the copper hydride anion (CuH⁻) and irradiating it with a laser of a known photon energy. The kinetic energy of the ejected electrons is then measured, providing direct insight into the electron affinity of CuH and the energy levels of its various electronic states.
Pioneering work in this area utilized photoelectron imaging spectroscopy to study the CuH⁻ anion and its deuterated isotopologue, CuD⁻. The resulting photoelectron spectrum of CuH⁻ reveals distinct transitions from the ground state of the anion to several electronic states of the neutral CuH molecule. Current time information in Haute-Corse, FR.
The most prominent and lowest energy transition observed corresponds to the detachment of an electron from the CuH⁻ anion to form the neutral CuH molecule in its electronic ground state (X¹Σ⁺). The energy associated with this transition defines the adiabatic electron affinity (EA) of this compound. This value has been experimentally determined to be 0.444 ± 0.006 eV. Current time information in Haute-Corse, FR.
In addition to the ground state transition, the photoelectron spectrum also provides evidence for the formation of neutral CuH in two low-lying excited electronic states. These are identified as the triplet a³Σ⁺ state and the singlet A¹Σ⁺ state. Current time information in Haute-Corse, FR. The observation of these transitions allows for the direct measurement of the term energies (T₀), which represent the energy separation between the ground state and these excited states.
The detailed findings from the photoelectron spectroscopy of CuH⁻ are summarized in the table below. The binding energy corresponds to the energy required to detach the electron and form the neutral CuH molecule in the specified final electronic state.
Spectroscopic Data from Photoelectron Spectroscopy of CuH⁻
| Transition | Final Neutral State | Binding Energy (eV) | Term Energy (T₀) (eV) |
|---|---|---|---|
| CuH⁻ → CuH + e⁻ | X¹Σ⁺ | 0.444 ± 0.006 | 0.000 |
| CuH⁻ → CuH + e⁻ | a³Σ⁺ | ~2.4 | ~2.0 |
Table 1: Summary of key energetic data obtained from the negative ion photoelectron spectrum of the this compound anion. The binding energy for the X¹Σ⁺ state is the adiabatic electron affinity of CuH. Current time information in Haute-Corse, FR. Term energies for the excited states are calculated relative to the ground state.
The study of the deuterated species, CuD⁻, provides complementary data, allowing for the analysis of isotopic effects on the molecule's energetic and vibrational properties. These detailed experimental results are crucial for benchmarking and validating high-level ab initio quantum chemistry calculations, which seek to model the electronic structure of transition metal hydrides. Current time information in Haute-Corse, FR.
Reactivity and Reaction Mechanisms in Copper Monohydride Catalysis
Hydrofunctionalization Reactions
Hydrofunctionalization reactions catalyzed by copper monohydride have become a powerful tool in organic synthesis, enabling the formation of diverse C-X bonds under mild conditions. researchgate.netnih.gov These reactions typically proceed through the generation of a chiral organocopper intermediate via the hydrocupration of an unsaturated substrate, which is then intercepted by an electrophile. researchgate.netnih.gov This strategy offers high regio- and stereoselectivity and tolerates a wide range of functional groups. researchgate.netnih.gov
The fundamental step in many this compound-catalyzed reactions is the migratory insertion of the Cu-H bond across a carbon-carbon double or triple bond, a process known as hydrocupration. researchgate.netnih.gov This step generates a configurationally well-defined organocopper intermediate. researchgate.net The reactivity of the CuH species allows for precise control over the stereochemical outcome through regio- and enantioselective hydrocupration. researchgate.net
With olefins, the hydrocupration process typically proceeds in a syn fashion, where the copper and hydride add to the same face of the double bond. libretexts.org For unactivated terminal olefins, the addition of CuH generally results in the formation of the anti-Markovnikov alkylcopper intermediate. nih.govnih.gov In contrast, styrenes and other activated alkenes tend to yield the Markovnikov product. nih.govmit.edu The regioselectivity is a key factor in determining the final product structure. Computational studies have shown that the activation barriers for hydrocupration are lower for styrenes and terminal olefins compared to internal olefins. nih.gov
Alkynes also readily undergo hydrocupration, leading to the formation of vinylcopper intermediates. nih.govrsc.org This process is also highly regioselective, with the copper atom typically adding to the less substituted carbon of a terminal alkyne. rsc.org The resulting vinylcopper species can then be trapped by various electrophiles, leading to a range of functionalized alkenes. nih.govrsc.org
This compound catalysis has proven particularly effective for the enantioselective hydroamination of alkenes, a process that formally inserts an olefin into the N-H bond of an amine. researchgate.netnih.gov This transformation is of significant interest due to its potential to convert readily available alkenes into valuable chiral amines. researchgate.netnih.gov The strategy involves a polarity-reversed approach where the olefin reacts with CuH to form a chiral organocopper intermediate, which is then intercepted by an electrophilic amine reagent. researchgate.netnih.gov
This methodology has been successfully applied to a wide range of olefin substrates, including challenging internal olefins. researchgate.netmit.edu The choice of ligand is crucial for achieving high enantioselectivity. mit.edu For instance, ligands such as DTBM-SEGPHOS have been found to be effective for the hydroamination of various olefins. nih.govnih.gov
The scope of the amine substrate has also been significantly expanded. researchgate.netnih.gov Initially focused on the synthesis of tertiary amines, the methodology has been extended to produce primary and secondary amines, as well as amides and N-alkylated heterocycles. researchgate.netnih.gov This has been achieved by engineering the electrophilic amine reagent. researchgate.netnih.gov For example, 1,2-benzisoxazole (B1199462) has been identified as a practical electrophilic source for the synthesis of primary amines. nih.govorganic-chemistry.org
Below is a table summarizing the scope of olefin and amine substrates in CuH-catalyzed hydroamination.
| Olefin Type | Amine Product Type | Ligand Example | Reference |
| Styrenes | α-Chiral Tertiary Amines | DTBM-SEGPHOS | nih.gov |
| 1,1-Disubstituted Olefins | β-Chiral Amines | (R)-DTBM-SEGPHOS | acs.org |
| Unactivated Internal Olefins | Chiral Amines | Not Specified | mit.edu |
| Terminal Alkenes | Primary Amines | Not Specified | nih.gov |
| Vinylsilanes | α-Aminosilanes | DTBM-SEGPHOS | nih.gov |
| Oxa- and Azabicyclic Alkenes | Chiral Amines | (R,R)-Ph-BPE | mit.edu |
The hydroboration of unactivated internal alkenes presents a significant challenge in organic synthesis. This compound catalysis has emerged as a promising approach to address this transformation. The mechanism is believed to involve the insertion of the internal alkene into the Cu-H bond. pnnl.gov The isolation and study of monomeric (NHC)CuH complexes (where NHC is an N-heterocyclic carbene) have provided insights into this process. pnnl.gov
Research has shown that the steric properties of the NHC ligand can significantly impact the concentration of the active Cu-H monomer and, consequently, the rate of alkene insertion. pnnl.gov For example, using a more sterically demanding NHC ligand like IPr*-CPh3 resulted in a higher concentration of the monomeric CuH species and enabled the regioselective insertion of a trisubstituted internal alkene, 1-methylcyclopentene. pnnl.gov
| Ligand | Monomer Concentration (%) | Reactivity with 1-methylcyclopentene | Reference |
| (IPr-CHPh2)CuH | 14 | No reaction | pnnl.gov |
| (IPr-CPh3)CuH | >95 | Regioselective insertion | pnnl.gov |
These findings highlight the critical role of ligand design in enabling the catalytic hydroboration of challenging unactivated internal alkenes. pnnl.gov
This compound catalysis offers a powerful alternative to traditional methods for the stereoselective addition of nucleophiles to carbonyl compounds. acs.orgnih.gov This approach utilizes readily accessible olefins as precursors to nucleophilic organocopper intermediates, avoiding the need for pre-formed organometallic reagents. acs.orgnih.gov This strategy enhances step economy and functional group tolerance. researchgate.net
The general mechanism involves the hydrocupration of an olefin to generate a chiral organocopper species, which then adds to a carbonyl compound. researchgate.netacs.org This method has been successfully applied to the asymmetric alkylation of ketones, imines, and aldehydes using feedstock olefins like allene, butadiene, and styrene (B11656). researchgate.netacs.org
For example, the CuH-catalyzed reductive coupling of 1,3-dienes with aldehydes can be achieved with high diastereo- and enantioselectivity. nih.gov The success of this reaction relies on kinetic control to overcome the competing rapid reduction of the aldehyde by the copper hydride complex. nih.gov Similarly, the enantioselective addition of propargylic groups to ketones has been demonstrated, leading to the construction of highly substituted stereochemical dyads with excellent stereocontrol. nih.gov
Computational studies on the asymmetric hydrosilylation of ketones have indicated that the CuH addition to the carbonyl group is the stereo-controlling step. nih.gov The enantioselectivity is influenced by steric interactions between the chiral ligand and the substrate, as well as the P-Cu-P bite angle of the ligand. nih.gov
A notable application of this compound catalysis is in the hydroarylation of alkenes with polyfluoroarenes, which involves the functionalization of a carbon-fluorine (C-F) bond. rsc.org This reaction provides a novel method for the formation of C-C bonds. Density Functional Theory (DFT) studies have elucidated the detailed mechanism of this transformation. rsc.org
The catalytic cycle begins with the Markovnikov hydrocupration of an aryl alkene substrate by the CuH complex, forming a Cu(I) benzyl (B1604629) intermediate. rsc.org The regioselectivity of this step is governed by a combination of orbital and dispersion interactions. rsc.org The resulting benzyl ligand can then undergo a 1,3-cupratropic shift, exposing a carbonanionic atom that facilitates a nucleophilic aromatic substitution on the polyfluoroarene substrate. rsc.org The observed regioselectivity for para-C–F substitution is controlled by noncovalent interactions, such as C(sp³)–H/π and C(sp²)–H⋯O interactions. rsc.org
This compound catalysis can be employed in cascade reactions to achieve the reductive 1,1-difunctionalization of alkynes. nih.govresearchgate.net This strategy allows for the rapid construction of complex chiral molecules from simple starting materials. nih.govresearchgate.net An example of this is the synthesis of enantioenriched α-aminoboronates from terminal alkynes through a CuH-catalyzed hydroboration/hydroamination cascade. nih.govresearchgate.net
This transformation selectively yields the 1,1-heterodifunctionalized product over other potential byproducts. nih.govresearchgate.net The reaction is compatible with a range of aliphatic and aryl alkynes, as well as various hydroxylamine (B1172632) electrophiles. nih.gov The process involves the in situ formation of a terminal alkenylBdan intermediate (where Bdan is 1,8-diaminonaphthalenatoboryl), which then undergoes hydroamination. nih.gov This cascade approach has been shown to be scalable and can be performed in an intramolecular fashion to generate heterocyclic boronates. nih.gov
The table below shows examples of substrates and their corresponding products in the cascade reductive 1,1-difunctionalization of alkynes. nih.gov
| Alkyne Substrate | Amine Electrophile | Product Yield (%) | Product Enantiomeric Excess (%) |
| 5-phenyl-1-pentyne | O-benzoyl-N,N-dibenzylhydroxylamine | 60 | 97 |
| Phenylacetylene (B144264) | O-benzoyl-N,N-dibenzylhydroxylamine | 60 | 97 |
| Alkyne with pendant piperidine | Not specified | Not specified | Not specified |
| Substrate with ester functional group | Not specified | Not specified | Not specified |
| Substrate with amide functional group | Not specified | Not specified | Not specified |
This cascade process provides efficient access to valuable scaffolds, such as α-aminoboronic acids, which are important in medicinal chemistry. nih.govresearchgate.net
Carbon-Hydrogen (C-H) Activation Chemistry
The activation of typically inert carbon-hydrogen (C-H) bonds is a primary focus in modern catalysis, enabling the direct functionalization of hydrocarbons. This compound (CuH) complexes have emerged as significant catalysts in this field, demonstrating diverse reactivity through various mechanistic pathways. This section explores the fundamental roles and mechanisms of copper hydride species in C-H activation, from oxidative cleavage to applications in polymer upcycling.
Role of Copper Hydride in C-H Bond Oxidative Cleavage
The oxidative cleavage of C-H bonds by copper complexes often involves copper-oxygen intermediates rather than a direct reaction with a stable copper(I) hydride species. In biological systems, copper-containing monooxygenases are known to activate strong C-H bonds. nih.govrsc.org For instance, peptidylglycine α-hydroxylating monooxygenase (PHM) and dopamine (B1211576) β-monooxygenase (DβM) utilize a mononuclear Cu(II)/O₂ species to perform H-atom abstraction from substrates. nih.gov
In synthetic systems, the mechanism often proceeds through the formation of a reactive copper-oxygen species. For example, the reaction of Cu(I) complexes with dioxygen (O₂) can generate mononuclear cupric-superoxo (Cu(II)-O₂•⁻) or related peroxo intermediates. rsc.org These species are implicated in the oxidative cleavage of C-H bonds. Mechanistic studies on Cu-promoted intramolecular hydroxylation suggest that reactive mononuclear copper(II) hydroperoxide intermediates (LCu(II)OOH) are key oxidants responsible for C-H bond cleavage. nih.gov The formation of these hydroperoxide species can occur via the reaction of copper complexes with oxidants like hydrogen peroxide (H₂O₂) or through the reaction of Cu(I) with O₂. nih.govumd.edu In some cases, the decay of these intermediates produces highly reactive hydroxyl radicals, which then effect C-H activation. umd.edu
Electrophilic Activation of Dihydrogen by Copper(II) Species Leading to CuH⁺
The direct activation of dihydrogen (H₂) by a copper(II) species to form a cationic copper hydride (CuH⁺) via electrophilic activation is not a commonly documented pathway. Typically, H₂ activation by transition metals involves either oxidative addition, which would require a Cu(I) precursor to form a Cu(III) dihydride, or heterolytic cleavage. wikipedia.org In the context of copper, the reaction of H₂ with copper(II) oxide (CuO) under thermal conditions results in the reduction of Cu(II) to metallic copper(0), with hydrogen being oxidized to water. sarthaks.comdoubtnut.comrsc.org
More relevant mechanisms for generating copper hydride species from H₂ involve metal-ligand cooperativity or the presence of a base. chemrxiv.orgchemrxiv.org In these pathways, a Cu(I) complex reacts with H₂. For example, a bifunctional copper(I)/N-heterocyclic carbene complex can facilitate the heterolytic cleavage of the H-H bond in the presence of a catalytic amount of an alkoxide base, even under low H₂ pressure. chemrxiv.org This process involves the splitting of H₂ into a hydride (H⁻), which binds to the Cu(I) center to form LCuH, and a proton (H⁺), which is captured by the base. wikipedia.orgchemrxiv.org While Cu(II) is a key player in many catalytic cycles, its role in generating a hydride species from H₂ typically involves a reduction to Cu(I) or Cu(0) first, rather than direct electrophilic activation to form CuH⁺.
Mechanistic Pathways of C-H Activation (e.g., Oxidative Addition, σ-Bond Metathesis, Concerted Metallation-Deprotonation)
Copper hydride catalysts can activate C-H bonds through several distinct mechanistic pathways, depending on the substrate, ligand environment, and reaction conditions. youtube.com
Application of C-H Activation in Polyolefin Upcycling
Polyolefins, such as polyethylene (B3416737) and polypropylene, are abundant polymers but are chemically inert due to their backbone of strong C-C and C-H bonds. Catalytic C-H activation presents a powerful strategy for the chemical upcycling of these materials, transforming them into more valuable functionalized polymers. digitellinc.comunlv.edu
Copper-based catalysts have been successfully employed for the post-polymerization functionalization of polyolefins. One notable method involves carbene insertion into the polymer's C-H bonds. For example, a copper complex with a hydrotris(3,4,5-tribromopyrazolyl)borate ligand can catalyze the reaction of ethyl diazoacetate with polyolefins, leading to the controlled incorporation of ester groups along the polymer chains. d-nb.info This approach avoids the significant chain scission that often occurs with radical-based functionalization methods at high temperatures. d-nb.info
Other catalytic systems have been developed to install a variety of functional groups, including hydroxyl, oxo, amino, and boryl groups, onto polyethylene and polyisobutylene (B167198) at their C-H bonds. digitellinc.com This functionalization can dramatically alter the material's properties, improving adhesion, barrier properties, and solvent resistance, or even introducing ionic character. d-nb.infonih.gov For instance, a two-step process involving C-H functionalization to install a primary bromide, followed by displacement with methyl imidazole, can produce imidazolium-functionalized polyolefin ionomers with distinct properties like solubility in polar solvents and enhanced clarity. nih.gov
Ligand Effects on Catalytic Activity and Selectivity
Influence of Steric Hindrance and Electronic Structures of Ancillary Ligands
The ancillary ligands supporting the copper hydride center play a critical role in modulating its catalytic activity and selectivity. Both steric and electronic properties of the ligand can be tuned to optimize catalyst performance. nih.govuu.nlmanchester.ac.uk
Electronic Effects: The electron-donating or -withdrawing nature of a ligand directly influences the properties of the Cu-H bond. Studies on hexameric copper hydride nanoclusters, [(L)CuH]₆, stabilized by different phosphine (B1218219) ligands have shown that ligands with stronger electron-donating properties enhance catalytic activity. rsc.org For example, in a comparison of triphenylphosphine (B44618) (TPP), tricyclohexylphosphine (B42057) (TCP), and tri-n-octylphosphine (TOP), the [(TOP)CuH]₆ cluster exhibited superior performance in both hydrogenation and catalytic reduction reactions. rsc.org The higher electron-donating ability of TOP is believed to increase the Cu-H bond length, weakening it and thereby enhancing its hydridic character and reactivity. rsc.org
Steric Effects: Steric bulk is a crucial factor, particularly for stabilizing reactive intermediates and controlling catalyst aggregation. Many active copper hydride catalysts are monomeric LCuH species, but they often exist in solution as less reactive dimeric or larger aggregate forms. digitellinc.com Bulky ligands, such as certain N-heterocyclic carbenes (NHCs), can sterically protect the Cu-H moiety, promoting the formation of the reactive monomeric species by destabilizing the aggregates. digitellinc.comrsc.org For instance, kinetics studies on a series of [(NHC)CuH]₂ dimers revealed that remote modification of the NHC ligand with bulky or electron-rich groups accelerates substrate insertion. rsc.org This acceleration is primarily attributed to the destabilization of the dimer relative to the monomer, which increases the concentration of the active catalytic species. digitellinc.comrsc.org
The interplay between steric and electronic effects is complex and essential for rational catalyst design. manchester.ac.ukresearchgate.net Bulky ligands can prevent catalyst deactivation via aggregation, while the ligand's electronic properties fine-tune the reactivity of the Cu-H bond for the specific transformation. rsc.orgrsc.org
| Ligand | Abbreviation | Key Electronic Property | Observed Catalytic Performance | Reference |
|---|---|---|---|---|
| Tri-n-octylphosphine | TOP | Strongest electron-donating | Superior performance in hydrogenation and catalytic reduction. Enhances catalytic activity by increasing Cu-H bond length. | rsc.org |
| Tricyclohexylphosphine | TCP | Strong electron-donating | Intermediate activity. | rsc.org |
| Triphenylphosphine | TPP | Weakest electron-donating (of the three) | Lowest activity in hydrogenation and reduction reactions compared to TOP and TCP. | rsc.org |
Impact on Monomer-Dimer Equilibrium and Hydride Transfer Rates
Copper(I) hydride complexes stabilized by N-heterocyclic carbene (NHC) ligands often exist in a dynamic equilibrium between monomeric and dimeric forms, [(NHC)CuH] and [(NHC)Cu(µ-H)]₂, respectively. digitellinc.com This equilibrium is a critical factor influencing the kinetics and mechanism of catalytic reactions. digitellinc.compnnl.gov The rate-determining step in reactions involving these catalysts can be either the dissociation of the dimer into the more reactive monomeric species or the subsequent insertion of the substrate into the copper-hydride bond. digitellinc.com
The stability and reactivity of these species are significantly affected by the steric and electronic properties of the supporting ligands. digitellinc.com Remote modifications to the ligand structure, even several bonds away from the copper center, can have a substantial effect on the monomer-dimer equilibrium. digitellinc.com By strategically designing ligands with significant distal steric bulk, the dimerization of the monomeric copper hydride can be kinetically disfavored, preventing catalyst deactivation through the formation of inactive clusters. pnnl.gov This approach allows for the isolation and study of the highly reactive, yet typically transient, monomeric copper hydride species. digitellinc.compnnl.gov The destabilization of the dimer relative to the monomer has enabled the isolation of a rare Cu-H monomer, which proved capable of facilitating the insertion of more sterically hindered tri-substituted alkenes into the Cu-H bond. digitellinc.com The deactivation of the active catalyst is primarily governed by the competition between the rate of LCuH dimerization and the rate of alkene insertion into the LCuH bond. pnnl.gov
Role of Electron-Donating Properties of Ligands in Catalytic Performance
This principle has been demonstrated in studies of Stryker-type copper hydride nanoclusters, [(L)CuH]₆, where the nature of the phosphine ligand (L) was varied. nih.govrsc.orgresearchgate.net A systematic study of three different phosphine ligands—triphenylphosphine (TPP), tricyclohexylphosphine (TCP), and tri-n-octylphosphine (TOP)—revealed a direct correlation between the ligand's electron-donating capacity and the nanocluster's catalytic activity. nih.govresearchgate.net The tri-n-octylphosphine (TOP) ligand, possessing the strongest electron-donating properties of the three, yielded the most active catalyst, [(TOP)CuH]₆. nih.govrsc.org This enhanced reactivity was observed in both stoichiometric hydrogenation reactions and catalytic reductions. nih.govrsc.orgresearchgate.net The differing electronic characteristics imparted by the ligands were also reflected in the UV-visible absorption spectra of the respective nanoclusters. nih.govresearchgate.net Similarly, in other copper-based catalytic systems, ligands with greater basicity and sigma-donating properties are known to lower the redox potential, which stabilizes higher oxidation states of copper. nih.gov
Structure-Activity Relationships in Copper Hydride Nanoclusters
The catalytic efficacy of copper hydride nanoclusters is intrinsically linked to their atomic-level structure. rsc.orgacs.org The relationship between structure and activity is a key area of investigation for designing more efficient catalysts. nih.govrsc.org Even subtle changes, such as the addition or removal of a few atoms, can induce significant structural evolution in the nanoclusters, providing valuable insights into their structure-property relationships. rsc.org
One critical factor is the nature of the ancillary ligands, which can modulate the electronic properties and, consequently, the reactivity of the nanocluster. nih.gov For instance, in hexameric copper hydride nanoclusters of the form [(L)CuH]₆, the catalytic activity in hydrogenation reactions is directly influenced by the electron-donating strength of the phosphine ligand (L). nih.govrsc.orgresearchgate.net A study comparing ligands with varying electron-donating abilities found that the cluster with the most strongly donating ligand exhibited superior performance. nih.govrsc.org
Catalytic Applications Beyond Hydrofunctionalization
Hydrogenation Reactions
This compound and related copper catalysts are effective in the hydrogenation of various functional groups.
Nitroarenes: The reduction of nitroarenes to the corresponding anilines is a fundamentally important transformation. Copper-based catalysts, including commercially available copper(II) oxide (CuO), have proven to be robust catalysts for this reaction, often using a hydrogen source like ammonia (B1221849) borane (B79455) or through transfer hydrogenation. researchgate.netresearchgate.netnih.gov The mechanism is believed to involve the in-situ formation of active hydrogen species, or hydrides, on the surface of the generated copper nanoparticles, which then mediate the reduction. researchgate.net These copper-catalyzed systems are noted for their high efficiency, excellent chemoselectivity, and reusability. researchgate.netresearchgate.net Continuous-flow processes using supported copper nanoparticles have also been developed, demonstrating high conversion rates over extended periods. nih.govkuleuven.be
α,β-Unsaturated Carbonyl Compounds: Copper hydride catalysis enables the selective reduction of α,β-unsaturated carbonyl compounds. A notable application is the direct enantioselective CuH-catalyzed synthesis of β-chiral amides from α,β-unsaturated carboxylic acids and secondary amines under mild conditions. nih.gov Furthermore, CuH complexes can be guided to perform highly regio- and stereocontrolled 1,2-reductions of α,β-unsaturated ketones to furnish valuable nonracemic allylic alcohols. organic-chemistry.org This overcomes the natural tendency of copper hydrides to favor 1,4-conjugate addition. organic-chemistry.org High-performance catalysis for the selective hydrogenation of α,β-unsaturated carbonyl compounds has also been demonstrated using a copper hydride cluster with a high metal-to-ligand ratio, which provides a less sterically hindered surface. researchgate.net
Phenylacetylene: The selective hydrogenation of phenylacetylene to styrene serves as a model reaction to probe the activity of copper hydride catalysts. nih.gov Studies on phosphine-ligated copper hydride nanoclusters showed that they selectively catalyze this transformation. nih.gov The activity varied with the ligand, with the most electron-donating ligand affording the highest conversion rate. nih.gov Other copper-based catalysts have also been developed specifically for the selective hydrogenation of phenylacetylene in the presence of an excess of styrene, a process valuable in purifying styrene streams. google.com These catalysts offer high selectivity, leading to minimal loss of styrene and extended catalyst lifetimes due to operation at lower temperatures, which reduces polymer formation. google.com
Carbon Dioxide (CO₂) Hydrogenation
Copper-based catalysts are central to the hydrogenation of carbon dioxide (CO₂), a process with significant potential for producing valuable chemicals and mitigating greenhouse gas emissions. rsc.orgresearchgate.net Copper hydride species are key intermediates in these transformations. The reaction of copper(I) hydride complexes with CO₂ is known to produce the corresponding copper formate (B1220265) complexes via hydride insertion. chemrxiv.orgnih.gov
The industrial methanol (B129727) synthesis process utilizes a Cu/ZnO/Al₂O₃ catalyst, where CO₂ is a major carbon source for methanol formation. rsc.orgresearchgate.netbohrium.com The mechanism often involves a formate pathway on the catalyst surface. researchgate.net Beyond heterogeneous catalysis, well-defined copper hydride nanoclusters have been investigated for the electrocatalytic reduction of CO₂. researchgate.net Density Functional Theory (DFT) calculations on a [Cu₂₅H₂₂(PH₃)₁₂]Cl nanocluster showed that both the surface copper atoms and the hydride ligands actively participate in the reaction, selectively reducing CO₂ to formic acid (HCOOH). researchgate.net These studies emphasize the critical role of hydride ligands in directing the activity and selectivity of CO₂ reduction, favoring HCOOH formation over the competing hydrogen evolution reaction. researchgate.net
Formic Acid Dehydrogenation
While many copper hydride complexes react with CO₂ to form formates, certain multinuclear copper hydride complexes have demonstrated the ability to catalyze the reverse reaction: the dehydrogenation of formic acid (FA) to produce H₂ and CO₂. chemrxiv.orgacs.orgresearchgate.net This reactivity is of considerable interest for chemical hydrogen storage. chemrxiv.org
Several multinuclear copper hydride complexes have been reported as active (pre)catalysts for FA dehydrogenation under mild conditions. chemrxiv.orgacs.orgbohrium.comnih.gov For example, hexanuclear copper hydride complexes can be converted into active dinuclear catalysts under the reaction conditions. bohrium.comnih.gov Mechanistic investigations into a tetranuclear PNNP copper hydride complex revealed that it is an active precatalyst for this transformation. chemrxiv.orgacs.org Unlike the typical reactivity, this complex does not react with a CO₂ atmosphere, indicating its suitability for the dehydrogenation reaction. chemrxiv.org Detailed kinetic studies have provided insight into the catalytic cycle, identifying the catalyst's resting state and the rate-determining step, which involves a C-H bond cleavage via a hydride abstraction mechanism. acs.org
Mechanistic Insights from Deuterated Experiments
Deuterated experiments serve as a powerful tool for elucidating the complex mechanisms of this compound (CuH) catalyzed reactions. By replacing hydrogen with its heavier isotope, deuterium (B1214612) (D), researchers can trace the path of hydride species and probe the nature of rate-determining steps through the kinetic isotope effect (KIE). zeochem.comlibretexts.org These studies have provided definitive evidence for key mechanistic steps such as hydrocupration and have helped differentiate between competing reaction pathways.
A primary application of deuterium labeling is to act as a tracer to confirm the direct transfer of a hydride from the copper center to a substrate. zeochem.comisotope.com For example, in the copper-catalyzed hydrosilylation of alkenes, using a deuterated silane (B1218182) (R₃SiD) to generate the active LCu-D catalyst results in the formation of deuterated alkane products. nih.govresearchgate.net This observation confirms that the reaction proceeds via a hydrocupration mechanism, where the Cu-D bond adds across the alkene double bond. Such experiments have shown that this migratory insertion step is often irreversible. researchgate.netacs.org
Furthermore, deuterium labeling can reveal intricate details of the catalytic cycle, including metal-ligand cooperation. In a study on formic acid dehydrogenation catalyzed by a multinuclear copper hydride complex, experiments using deuterated formic acid (DCOOH and DCOOD) led to the deuteration of the supporting ligand. acs.org This finding indicated that the ligand is not a passive spectator but actively participates in a cooperative mechanism for formate exchange. acs.org
The kinetic isotope effect (KIE), expressed as the ratio of the reaction rate with hydrogen to the rate with deuterium (kH/kD), is another critical piece of mechanistic information derived from these experiments. wikipedia.org A primary KIE value significantly greater than 1 suggests that the bond to the hydrogen/deuterium atom is being broken in the rate-determining step of the reaction. libretexts.orgresearchgate.net
In the context of copper-catalyzed reactions, KIE measurements have been instrumental. For instance, in the dehydrogenation of formic acid, a primary KIE of 2.4 was observed when the formyl C-H bond was replaced with a C-D bond. chemrxiv.org This substantial KIE provides strong evidence that the cleavage of the C-H bond is the rate-limiting step in the catalytic cycle. chemrxiv.org Conversely, a smaller KIE of 1.2 was observed for the O-H/O-D bond, indicating it is not broken in the slow step. chemrxiv.org
Deuterated experiments are also crucial for identifying the kinetically relevant steps in more complex systems. A study on methanol reforming on copper catalysts utilized various deuterated forms of methanol and water to pinpoint the key bond activation event. berkeley.edu The results demonstrated that substituting deuterium at the methyl group of methanol (CD₃OD) produced a significant normal kinetic isotope effect, while substitution at the hydroxyl group (CH₃OD) had a much weaker effect. This strongly supports a mechanism where the rate-limiting step is the C-H bond activation of a chemisorbed methoxide (B1231860) intermediate, rather than the O-H bond activation of methanol or water. berkeley.edu
Table 5.4.4.1: Kinetic Isotope Effects in Methanol Reforming on Copper Catalysts
The following table presents the measured kinetic isotope effects (rH/rD) for methanol-water reforming reactions using different isotopically labeled reactants. The data highlights the kinetic relevance of C-H bond activation over O-H bond activation.
| Reactant Pair (H) | Reactant Pair (D) | Measured kH/kD | Conclusion |
| CH₃OH-H₂O | CH₃OD-H₂O | ~1.0 | O-H bond cleavage is not rate-limiting. berkeley.edu |
| CH₃OH-H₂O | CH₃OH-D₂O | >1.0 | Indicates a thermodynamic isotope effect from quasi-equilibrated O-H activation. berkeley.edu |
| CH₃OH-H₂O | CD₃OD-H₂O | >1.0 | A significant primary KIE indicates C-H bond cleavage is the kinetically relevant, rate-determining step. berkeley.edu |
Data sourced from kinetic studies on supported copper clusters. berkeley.edu
Copper Monohydride in Advanced Materials and Nanocluster Chemistry
Polyhydrido Copper Clusters
Polyhydrido copper clusters are a fascinating class of compounds characterized by their aesthetically pleasing molecular structures and diverse properties, which are relevant to applications in areas like hydrogen storage and catalysis. acs.orgrsc.org The stability of these clusters, which can vary in the number of copper atoms they contain, has been enhanced through the use of various stabilizing ligands such as phosphines, pyridines, and carbenes. acs.orgacs.org The use of bidentate dithiolate ligands, in particular, has led to the successful stabilization of polyhydrido copper nanoclusters with a range of nuclearities, including those with 7, 20, 28, and 32 copper atoms. acs.org
Structural Diversity and Novel Structural Motifs
The structural diversity of polyhydrido copper clusters is a key area of research. These clusters exhibit a wide array of novel structural motifs, largely influenced by the coordination modes of the hydride ligands within the cluster. acs.org The isolation of the hexameric cluster [{(Ph3P)CuH}6], also known as the Stryker reagent, was a significant milestone that spurred the growth of polyhydrido copper cluster chemistry. acs.orgacs.org
Research has revealed complex structures such as a [Cu32(H)20{S2P(OiPr)2}12] nanocluster, which at the time of its discovery, contained the highest number of hydrides recorded in a molecular cluster. acs.org Its structure features a hexacapped distorted rhombohedral core of 14 copper atoms sandwiched between two triangular cupola fragments of 9 copper atoms each. acs.org Another example is the [Cu20H11{S2P(OiPr)2}9] cluster, which has an achiral core that can be transformed into a chiral metal skeleton in a related selenium-containing cluster. kaust.edu.sa
The structural anatomy of these clusters can be quite intricate. For instance, a Cu11 cluster stabilized by dithiophosphate (B1263838) and alkynyl ligands adopts a pentacapped trigonal prismatic geometry with two hydrides located inside the Cu11 cage. acs.orgresearchgate.net The arrangement of copper atoms and ligands can lead to unique symmetries and shapes, such as the cuboctahedral Cu13 core capped by a Cu6 cupola and a single copper atom seen in some clusters. kaust.edu.sa
Characterization of Hydride Coordination Modes (Bridging, Capping, Interstitial)
Bridging (μ2-H): In this mode, a hydride ligand bridges two copper atoms.
Capping (μ3-H): Here, a hydride ligand sits (B43327) atop a triangular face of copper atoms. acs.org
Interstitial (μn-H where n > 3): Interstitial hydrides are located within the core of the copper cluster, coordinated to four or more copper atoms. acs.org
The introduction of interstitial hydride modes was a significant breakthrough, first observed in octa- and hepta-nuclear copper clusters. acs.org This discovery paved the way for the exploration of higher nuclearity nanoclusters that contain a combination of capping and interstitial hydrides. acs.orgacs.org For example, in the [Cu32(H)20{S2P(OiPr)2}12] nanocluster, neutron diffraction studies confirmed the presence of five distinct types of symmetry-related hydrides. acs.org
In the [Cu20H11(S2PH2)9] cluster, the eleven hydrides are categorized into three groups based on their positions: six capping μ3-H hydrides, two tetrahedral μ4-H hydrides, and three μ4-H hydrides in a near-square-planar geometry. rsc.orgkaust.edu.sa Similarly, the [Cu32H20(S2PH2)12] cluster contains twenty hydrides divided into five groups: six μ3-H hydrides, two μ4-Htr hydrides, four μ4-Htr1 hydrides, six μ3-H1 hydrides, and two μ5-Hsp hydrides. rsc.org A particularly novel coordination mode, a trigonal pyramidal geometry, was identified for two hydrides within a Cu11H2 core, a previously unprecedented arrangement for a hydride ligand. acs.orgresearchgate.net
The precise location of these hydride ligands is often determined using neutron diffraction, a powerful technique for unambiguously assigning hydride positions within a cluster. acs.org Computational methods, such as Density Functional Theory (DFT), are also employed to understand the bonding and confirm the positions of the hydrides. acs.orgchinesechemsoc.org
Synthesis and Properties of Metal-Deficient Chiral Polyhydride Nanoclusters
A significant area of recent research has been the synthesis of metal-deficient chiral polyhydride nanoclusters. These are atomically precise nanoclusters that possess surface vacancy defects and intrinsic chirality. researchgate.net The synthesis of such clusters is challenging due to the difficulty in isolating these specific defective structures. researchgate.net
One successful approach involves a mixed-ligand strategy. For instance, an intrinsically chiral and metal-deficient copper hydride-rich nanocluster, [Cu57H20(PET)36(TPP)4]+ (Cu57H20), was synthesized using this method. researchgate.netacs.org The total structure, including the positions of the hydrides, and its electronic structure were determined through a combination of experimental techniques and computational results. researchgate.net The crystal structure of Cu57H20 reveals a cube-like Cu8 kernel. acs.org
Another example is the synthesis of chiral [Cu15(PET)13(TPP)6][BF4]2 (Cu15) and [Cu18H(PET)14(TPP)6Cl3] (Cu18) nanoclusters. acs.org These clusters are notable for their intrinsically chiral triple-stranded helicate metal cores, which differ from the more common polyhedral-based kernels found in other copper nanoclusters. acs.org The Cu15 cluster assembles with its enantiomers in the unit cell, while the Cu18 cluster exhibits a unique 3D chirality and forms a secondary double-helical structure reminiscent of DNA. acs.org
The properties of these chiral nanoclusters are of great interest. For example, the alloying of an eight-electron copper-hydride nanocluster with silver atoms leads to the formation of [(CuAg)47(PhSe)18(PPh3)6(CF3COO)12H6]3+ clusters, which exhibit significant structural differences from the parent cluster and display dual-emission properties at room temperature. rsc.org
Nanocluster-to-Nanoparticle Conversion
Transformation of Polyhydrido Copper Clusters to Copper Nanoparticles
Polyhydrido copper clusters, which are molecular entities containing multiple hydride ligands, can serve as precursors for the synthesis of copper nanoparticles (CuNPs). acs.orgnih.gov This transformation represents a bridge between molecular cluster chemistry and materials chemistry. acs.org
Research has demonstrated that higher nuclearity polyhydrido copper clusters can be converted into nanometer-sized copper particles. acs.org For instance, a specific study on a Cu₃₂ cluster showed that in the presence of a 20-fold excess of sodium borohydride (B1222165) (NaBH₄), the cluster nucleated into unique rhombus-shaped copper nanoparticles. acs.org These resulting nanoparticles had a mean edge length of 92 ± 4 nm. acs.org This conversion from well-characterized high-nuclearity clusters to uniquely shaped nanoparticles occurs through a process of copper hydride reduction. nih.govacs.org The sequential conversion of a Cu₂₀ cluster into a Cu₃₂ cluster and then into CuNPs in the presence of borohydride highlights a pathway from smaller to larger clusters and ultimately to nanoparticles. acs.org
Role of Metal Hydrides as Intermediates in Nanoparticle Formation
The transformation of polyhydrido copper clusters into nanoparticles provides strong evidence for the role of metal hydrides as intermediates in nanoparticle formation under wet chemical reduction methods. acs.orgresearchgate.net The observation that rhombus-shaped CuNPs form from these copper polyhydrides when an excess of a borohydride reducing agent is present suggests an intermediate step involving metal hydride species. nih.govacs.org
Future Directions and Emerging Research in Copper Monohydride Chemistry
Ligand Design and Catalyst Development
The performance of copper hydride catalysts is intrinsically linked to the nature of the supporting ligands. Innovations in ligand design are therefore a cornerstone of progress in the field, aiming to enhance catalyst stability, reactivity, and compatibility with a broader range of chemical functionalities.
A primary challenge in copper hydride catalysis is the propensity of CuH species to undergo deleterious aggregation, which deactivates the catalyst. acs.org Consequently, a major focus of ligand design is to improve the kinetic stability of catalytically active monomeric CuH complexes. acs.org
Steric Encumbrance : A key strategy is the use of exceptionally bulky ligands to physically prevent the aggregation of CuH units. nsf.gov This has been particularly successful with N-heterocyclic carbene (NHC) ligands, where incorporating bulky groups on the ligand periphery has been critical for the isolation and stability of monomeric CuH complexes. pnnl.govacs.org For phosphine-based systems, increasing steric bulk around the metal center is also a crucial design principle. nsf.gov
Multidentate and Bifunctional Ligands : The use of multidentate ligands that can form strong chelation complexes with the copper center enhances stability. nih.gov For instance, amidinate ligands with multiple nitrogen donor sites provide strong protection to the copper hydride core, leading to highly stable clusters. nih.gov Bifunctional ligands, such as those incorporating diethylene glycol chains, can also be developed to influence the catalyst's environment and improve performance. rsc.org
Electronic Tuning : Fine-tuning the electronic properties of ligands is essential for balancing catalyst stability and reactivity. mit.eduacs.org This involves modulating the ligand's electron-donating ability to stabilize the copper center without rendering it unreactive. mit.edu The goal is to achieve a "Goldilocks" scenario where the catalyst is stable enough to resist decomposition but reactive enough to engage the substrate. nih.gov This approach is critical for ensuring compatibility with a wide array of functional groups, as the catalyst's tolerance is a major advantage of copper-mediated chemistry. acs.org
A summary of strategies for improving the stability of Copper Monohydride catalysts is presented below.
| Strategy | Ligand Example | Key Feature | Outcome | Reference |
| Steric Encumbrance | IPr*CPh₃ (NHC) | Bulky peripheral CPh₃ groups | Isolation of a stable Cu-H monomer | pnnl.gov |
| Multidentate Ligands | Tf-dpf (Amidinate) | Four N-donors providing strong protection | High stability of copper hydride clusters | nih.gov |
| Electronic & Steric Tuning | Hybrid-SEGPHOS | Combination of electron-donating and bulky groups | Balanced stability and high reactivity | mit.eduacs.org |
Beyond stability, ligand design is being employed to unlock new types of chemical reactions that are otherwise inaccessible.
Harnessing Non-covalent Interactions : Ligands can be designed to engage in specific, weak non-covalent interactions with the substrate. acs.org By incorporating heteroatom-containing substituents, ligands can stabilize the transition state of a reaction, thereby accelerating it and enabling new transformations. acs.orgresearchgate.net
Enabling Dearomatization : Bis(phosphine) copper hydride complexes have been shown to catalyze the direct dearomatization of unactivated pyridines, a previously challenging transformation. researchgate.net Mechanistic studies suggest a unique pathway involving a 1,5-copper migration promoted by the heterocycle itself. researchgate.net
Cooperative Catalysis : The incorporation of a Lewis acidic group, such as a borane (B79455), into the ligand scaffold creates a bifunctional catalyst. nih.gov This appended Lewis acid can interact with the copper hydride moiety, modifying its redox properties and enabling distinct reactivity modes, such as the reduction of carbon dioxide or facilitating reactions upon oxidation that are not seen with traditional CuH complexes. nih.gov
N-Heterocyclic carbenes (NHCs) have become a dominant class of ligands in copper hydride chemistry due to their strong σ-donating properties and steric tuneability. sigmaaldrich.comcore.ac.uk Research is focused on expanding their utility even further.
Remote Ligand Functionalization : It has been discovered that modifying substituents far from the copper center can have a significant impact on reactivity. rsc.org Functionalizing the para position on the N-aryl groups of an NHC ligand, for example, can influence the equilibrium between the dimeric (less reactive) and monomeric (more reactive) forms of the CuH complex. acs.orgrsc.org Bulky or electron-rich remote groups can destabilize the dimer, leading to faster substrate insertion rates. rsc.org
Systematic Structure-Activity Studies : Guided by mechanistic insights, researchers are systematically altering NHC ligand structures to stabilize fleeting intermediates. pnnl.gov For instance, the rational design of an NHC ligand with a peripheral triphenylmethyl (–CPh₃) group allowed for the first isolation and characterization of a two-coordinate (NHC)CuH monomer. pnnl.gov
Bifunctional NHCs : Imidazo[1,5-a]pyridin-3-ylidenes (ImPy) represent a class of rigid, bicyclic NHCs that can be readily functionalized. rsc.org By attaching functional groups like diethylene glycol, these ligands can be made bifunctional, potentially influencing cation binding or other properties that can be leveraged in catalysis, such as the direct C-H carboxylation of heterocycles with CO₂. rsc.org
Exploration of Novel Chemistries
With increasingly sophisticated catalysts in hand, researchers are exploring the reactivity of this compound with substrates and in transformations that have historically been challenging.
A significant thrust of current research is to broaden the scope of CuH catalysis to include less reactive starting materials.
Unactivated Internal Alkenes : While terminal olefins are common substrates, the hydrofunctionalization of unactivated internal alkenes represents a major challenge. nih.govchinesechemsoc.org Recently, monomeric (NHC)CuH complexes have been shown to catalyze the hydroboration of unactivated internal alkenes, a reaction typically dominated by platinum group metals. pnnl.gov Furthermore, highly enantioselective copper-catalyzed hydroaminocarbonylation of nonactivated internal alkenes has been developed to produce valuable α-chiral amides. chinesechemsoc.org
Trisubstituted Alkenes : The insertion of trisubstituted internal alkenes into a Cu-H bond is particularly difficult. However, the development of a stable monomeric complex, (IPr*CPh₃)CuH, has enabled the stoichiometric, regioselective insertion of 1-methylcyclopentene. pnnl.govacs.org This success opens the door for developing catalytic systems for this challenging substrate class.
Sterically Hindered Substrates : Ligand-modified versions of Stryker's reagent, such as (BDP)CuH, have demonstrated enhanced reactivity towards sterically hindered α,β-unsaturated carbonyl compounds that are unreactive towards the traditional reagent. organic-chemistry.org
Dearomatization of Heterocycles : As mentioned, CuH catalysis has been successfully applied to the C-C bond-forming dearomatization of pyridines, a significant advance in synthetic methodology. researchgate.net
For decades, transient monomeric copper hydride species have been proposed as the key reactive intermediates in many catalytic cycles. pnnl.govacs.org The recent ability to isolate and study these monomers directly is providing unprecedented mechanistic insight.
Isolation and Characterization : The design of NHC ligands with large peripheral steric bulk has enabled the isolation and full characterization of a two-coordinate (NHC)CuH monomer. pnnl.gov This breakthrough allows for the direct study of its structure and reactivity, moving beyond inferences from aggregate species.
Uncovering New Chemistries : The availability of well-defined monomeric CuH complexes is expected to accelerate the discovery of new reactions. pnnl.gov By understanding the fundamental reactivity of the monomer, researchers can more effectively design catalysts and conditions for novel transformations.
Advanced Characterization Methodologies
The transient and often highly reactive nature of this compound (CuH) species presents significant challenges for their detailed characterization. Future advancements in this field are intrinsically linked to the development of more sophisticated analytical techniques capable of providing precise structural and electronic information.
Development of New Research Paradigms for Precise Hydrogen Localization
A primary difficulty in the study of metal hydrides is the precise localization of hydrogen atoms, which is crucial for understanding bonding and reactivity. While neutron diffraction is a powerful technique for this purpose, its accessibility is limited. nih.gov Consequently, new research paradigms are emerging to overcome this hurdle.
One innovative approach involves the integration of machine learning with computational chemistry. For instance, the Stochastic Surface Walking with Neural Network (SSW-NN) method has been developed as a technique that does not depend on neutron diffraction data for training. acs.org This strategy can accurately predict hydrogen positions in copper hydride clusters, offering a more accessible and efficient alternative. acs.org Such methods establish a new research paradigm for metal hydride clusters and provide a universal solution for hydrogen localization where neutron sources are not available. acs.org
Furthermore, computational methods like Hirshfeld atomic refinement (HAR) are being used to supplement X-ray diffraction (XRD) data. nih.gov While XRD typically underestimates C-H bond lengths and struggles with precise H-atom location, HAR enables anisotropic refinements for hydrogen atoms, improving accuracy. nih.gov Although still less precise than neutron diffraction, these combined experimental-computational approaches are vital for gaining deeper insights into the geometric structure of copper hydride complexes. nih.gov
Overcoming Limitations and Challenges in Advanced Spectroscopic Techniques
Various spectroscopic techniques are employed to characterize this compound, each with its own set of limitations. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and X-ray diffraction (XRD) are primary laboratory methods, but they face challenges in distinguishing and identifying materials within complex mixtures due to spectral interferences. udel.edu
Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, encounters significant obstacles when studying paramagnetic copper species like Cu(II), which can be present in equilibrium or as part of a catalytic cycle. The paramagnetic nature of Cu(II) causes substantial broadening of NMR resonance signals, which hinders detailed studies at stoichiometric ratios. nih.gov
To overcome these challenges, researchers are developing strategies such as using in-situ techniques that monitor reactions in real-time. For example, in-situ infrared spectroscopy has been used to study the thermal decomposition of copper acetate, a common precursor for CuH catalysts, providing valuable information about reaction mechanisms. scirp.org Additionally, the development of more sensitive spectroscopic methods and the use of computational spectroscopy to predict and interpret experimental spectra are active areas of research. researchgate.netresearchgate.net
Theoretical and Computational Advancements
Theoretical and computational chemistry have become indispensable tools for investigating this compound chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone.
Deeper Understanding of Electronic Structure and Bonding for Predictive Design
Density Functional Theory (DFT) is a cornerstone of modern computational studies on copper hydride systems. researchgate.netmdpi.com DFT calculations allow for detailed investigation of the electronic structure and the nature of the Cu-H bond. researchgate.netresearchgate.net For example, studies have shown that the ground state of the CuH molecule has a strongly ionic character at short internuclear distances. researchgate.net In more complex systems, such as pyrazolato-bridged multinuclear copper complexes, the broken-symmetry DFT approach is used to evaluate magnetic coupling parameters and understand electronic interactions. mdpi.com
These theoretical insights are crucial for the predictive design of new catalysts. By understanding how ligand modifications affect the electronic structure, stability, and reactivity of the CuH moiety, chemists can rationally design more efficient and selective catalysts. nih.gov For instance, computational studies have revealed the importance of the copper hydride dimer in controlling reactivity toward ketones and how bulky ligands can promote the formation of more reactive monomeric CuH species. researchgate.net
Further Mechanistic Studies of Complex Catalytic Cycles
Computational modeling is instrumental in elucidating the intricate mechanisms of this compound-catalyzed reactions. researchgate.netchemrxiv.org DFT calculations can map out entire catalytic cycles, identifying transition states and intermediates that are too fleeting to be observed experimentally.
Recent mechanistic investigations have focused on several key reactions:
Hydrosilylation of Ketones: Detailed computational studies have determined the two primary transition states in the catalytic cycle, finding that the insertion of the ketone into the Cu-H bond has a lower activation barrier than the subsequent regeneration of the Cu-H species. researchgate.net
Formic Acid Dehydrogenation: Mechanistic studies on multinuclear copper(I) hydride complexes have shown that the rate-determining step is the cleavage of the C-H bond in formic acid. chemrxiv.org These studies provide support for the hypothesis that multicopper active sites stabilize the hydride intermediate. chemrxiv.org
Hydroamination of Olefins: Kinetic and spectroscopic studies have identified the resting state of the catalyst and the turnover-limiting step, which involves the regeneration of the CuH catalyst from a copper(I) benzoate (B1203000) complex. acs.org
A significant challenge in molecular CuH catalysis is the tendency of active monomeric species to form inactive aggregates. nih.gov Recent mechanistic studies have identified an aggregation pathway that depletes the active catalyst during turnover. nih.gov This research highlights that catalyst performance depends critically on the kinetic stability of CuH monomers toward dimerization, a finding that revises previous thermodynamic models and provides a new avenue for catalyst design. nih.gov
Applications in Sustainable Chemistry
This compound catalysis aligns well with the principles of sustainable chemistry due to the use of copper, an earth-abundant and relatively inexpensive metal. This provides a cost-effective and more sustainable alternative to catalysts based on precious metals like palladium, rhodium, or iridium.
The development of "green" synthesis methods for copper-based nanoparticles is a significant area of research. These methods use plant extracts or microbes as reducing and capping agents, avoiding the use of hazardous chemicals and reducing energy consumption. researchgate.netmdpi.com The resulting copper oxide nanoparticles have shown promise in various environmental applications, including the photocatalytic degradation of organic pollutants like industrial dyes in wastewater. mdpi.comsigmaaldrich.com
This compound catalysts are also being explored for their role in the circular economy and biomass conversion. For example, the catalytic dehydrogenation of formic acid, which can be derived from biomass, produces hydrogen gas and carbon dioxide. chemrxiv.org This reaction is a key step in developing formic acid as a viable hydrogen storage material. Furthermore, CuH-catalyzed reactions often proceed under mild conditions, reducing the energy input required for chemical transformations. mit.eduacs.org The versatility of CuH catalysis in forming C-C, C-N, and C-O bonds is being applied to the synthesis of pharmaceuticals and other fine chemicals through more efficient and atom-economical routes. mit.edumarketresearchintellect.com
Development of Processes for Alternative Biofuels from Biomass through C-H Oxidation
The valorization of biomass into biofuels is a cornerstone of developing sustainable energy resources. A significant area of emerging research focuses on the use of this compound and related copper hydride complexes as catalysts for the selective oxidation of carbon-hydrogen (C-H) bonds in biomass-derived molecules. ucl.ac.ukrsc.org The functionalization of typically inert C-H bonds is a powerful strategy for converting biomass platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), into valuable biofuel components. ucl.ac.uk
Copper-catalyzed C-H functionalization has gained significant traction due to copper's low cost and toxicity compared to precious metal catalysts. rsc.org Research has demonstrated that copper(I) complexes can be instrumental in processes like C-H hydroxylation, which is critical for modifying biomass-derived substrates. acs.org For instance, lytic polysaccharide monooxygenases, which are copper-dependent enzymes, are noted for their ability to convert biomass into biofuel. acs.org Synthetic copper(I) complexes have been shown to mimic this reactivity, activating oxidants to perform site-specific C-H hydroxylation on substrates. acs.org
Current investigations explore the use of copper-based catalysts, where copper hydride species are often proposed as key intermediates, for the conversion of carbohydrates and furanic compounds derived from lignocellulosic biomass. ucl.ac.ukmdpi.com For example, copper-based catalysts supported on porous organic polymers are being studied for the selective hydrogenation of 5-HMF to 2,5-dihydroxymethylfuran (DHMF), a potential biofuel. ucl.ac.uk The efficiency of these catalytic systems often depends on the interplay between different copper oxidation states, including the formation of copper hydride intermediates during the reaction cycle. Further research aims to optimize these catalytic processes, enhance selectivity for desired biofuel products, and develop robust catalysts that can withstand the harsh conditions of biomass conversion.
Advancements in Hydrogen Storage and Energy Conversion Technologies
This compound is at the forefront of research into novel materials for solid-state hydrogen storage and energy conversion, addressing the challenges of creating a safe and efficient hydrogen economy. lacc.eduresearchgate.netrsc.org
Hydrogen Storage: Metal hydrides are a promising technology for hydrogen storage due to their high volumetric density and safety compared to compressed gas or liquid hydrogen. researchgate.net Copper hydride, in particular, is being investigated as a lightweight and affordable option for a reversible hydrogen storage medium. lacc.edu Research is focused on synthesizing nanoscale copper hydride clusters that can act as "hydrogen sponges," capable of absorbing and releasing hydrogen in a controllable manner. lacc.edu
A significant challenge is the inherent instability of simple this compound (CuH), which readily decomposes. engineering.org.cnpnas.org To overcome this, researchers are developing methods to stabilize copper hydride clusters. One approach involves using organic ligands, such as dithiophosphates, to create stable, air-stable copper hydride ion complexes like [Cu₂₈H₁₅L₁₂]PF₆. lacc.edu Another strategy involves subjecting copper and hydrogen to extreme pressures and laser heating to synthesize novel, hydrogen-rich copper hydride phases, such as γ₂-CuH₀.₆₅, which are stable at room temperature. engineering.org.cn The goal of this research is to assemble these stable nanoclusters into larger, macroscopic structures for practical fuel storage applications. lacc.edu
Energy Conversion: Beyond storage, copper hydride chemistry is pivotal in emerging energy conversion technologies. Copper hydride clusters have shown promise in the electrocatalytic reduction of carbon dioxide (CO₂) and in electrochemical hydrogen evolution reactions. researchgate.net Structurally precise copper-hydride nanoclusters have been used for the electrochemical conversion of CO₂ into formate (B1220265) (HCOO⁻) with high selectivity (over 80%). samipubco.com In this process, both the copper and the hydride ligands play crucial roles in steering the reaction towards CO₂ reduction over the competing hydrogen evolution reaction at low potentials. samipubco.com The conversion of CO₂ into energy carriers like formic acid is considered an excellent method for chemical hydrogen storage. researchgate.netrsc.org
Furthermore, copper-based materials are being developed as advanced electrocatalysts for energy conversion devices like zinc-air batteries. bohrium.com While not directly using pre-formed this compound, these systems often involve copper nanostructures where hydride interactions at the catalyst surface can influence performance. The development of cost-effective copper catalysts is essential for the large-scale production of these energy technologies. bohrium.com
Q & A
Basic Research Questions
Q. What experimental techniques are employed to synthesize and characterize monohydride phases on metal surfaces?
- Methodological Answer : Monohydride synthesis often involves controlled hydrogen exposure under vacuum or plasma conditions. For example, silicon monohydride (SiH) is synthesized via hydrogen plasma treatment or arc cutting in low-pressure H₂ environments . Characterization leverages surface-sensitive techniques:
- Low-Energy Electron Diffraction (LEED) resolves structural parameters (e.g., C-C bond length: 1.60 Å experimentally vs. 1.61 Å via DFT for Si(100)-H ).
- Laser-Induced Thermal Desorption (LITD) quantifies desorption kinetics and coverage dependencies .
- Fourier-Transform Infrared Spectroscopy (FTIR) identifies bonding configurations (e.g., Si-H stretching modes ).
Q. How do researchers determine the stability and thermal desorption kinetics of monohydride species?
- Methodological Answer : Stability is assessed via temperature-programmed desorption (TPD) or LITD, fitting data to rate laws. For Si(100)-H, first-order kinetics with activation energies of 45–47 kcal/mol were observed . Key steps include:
- Isothermal desorption experiments at varying temperatures to extract Arrhenius parameters.
- Isotopic mixing (H/D) to validate delocalized vs. localized desorption mechanisms .
- Data Table :
| System | Activation Energy (kcal/mol) | Kinetic Order | Method | Reference |
|---|---|---|---|---|
| Si(100)-H | 45 | First | LITD | |
| Si(100)-H | 47 | First | LITD |
Advanced Research Questions
Q. What computational methods are used to elucidate the mechanisms of monohydride formation and reactivity?
- Methodological Answer : Density Functional Theory (DFT) simulates reaction pathways and transition states. For example:
- Cluster models analyze dimer reconstruction in Si(100)-H, showing C-C bond elongation (1.61 Å vs. 1.37 Å in clean surfaces ).
- Ab initio molecular dynamics predict hydrogen clustering in amorphous silicon hydrides .
- Solvation models (e.g., SMD) refine energetics in catalytic systems by incorporating solvent effects (errors <1 kcal/mol ).
Q. How do contradictions in proposed monohydride catalytic mechanisms get resolved?
- Methodological Answer : Mechanistic discrepancies are addressed via:
- Comparative kinetics : Inner-sphere (Ru5 ) vs. outer-sphere (Ru9 ) pathways in transfer hydrogenation are distinguished using NMR and ESI-MS.
- Isotopic labeling : H/D substitution verifies concerted vs. stepwise desorption in Si(100)-H .
- Steric/electronic analysis : Electron-withdrawing groups on substrates alter catalytic activity (e.g., Ru5-Ru11 complexes ).
Q. What methodologies enable selective semihydrogenation via monohydride intermediates?
- Methodological Answer : Ionic monohydride mechanisms (e.g., Ir(III) complexes ) use ligand design to stabilize intermediates. Key steps:
- Amine-assisted alcoholysis accelerates protonolysis while suppressing over-reduction.
- DFT-optimized transition states prioritize cis-addition in alkynes (TON >10⁴ ).
- Data Table :
| Catalyst | Mechanism Type | Substrate Scope | Key Technique | Reference |
|---|---|---|---|---|
| Ru5 | Inner-sphere | Ketones | NMR/X-ray | |
| Ir(III) | Ionic monohydride | Alkynes | Isotopic labeling |
Q. How do solvation models influence computational studies of monohydride reactivity?
- Methodological Answer : Continuum models like SMD partition solvation free energy into bulk electrostatic and surface tension terms. Applications include:
- Solvent-dependent selectivity : Ethanol stabilizes ionic monohydride intermediates in Ir(III) catalysis .
- Transition-state corrections : Solvation lowers activation barriers by 3–5 kcal/mol in aqueous systems .
Key Research Challenges
- Contradictions in Desorption Mechanisms : First-order kinetics for Si(100)-H conflict with pairwise desorption models; resolved via delocalized band-state excitation .
- Phase Stability : Dihydride-to-monohydride transitions (e.g., Ti-V-Cr-Zr-Ni alloys ) show metastable FCC phases under thermal stress, requiring synchrotron/neutron diffraction for real-time monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
